Bis(2-aminophenyl) Sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRQKFXVKRQPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346437 | |
| Record name | 2,2'-Sulfanediyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-51-8 | |
| Record name | 2,2'-Sulfanediyldianiline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Diaminodiphenylsulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(2-aminophenyl) sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD9FCR6NWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(2-aminophenyl) Sulfide
CAS Number: 5873-51-8
This technical guide provides a comprehensive overview of Bis(2-aminophenyl) Sulfide, also known as 2,2'-Thiodianiline, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] It is soluble in methanol.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5873-51-8 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂S | [3] |
| Molecular Weight | 216.30 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 85.0 to 89.0 °C | [1][4] |
| Purity | >98.0% (HPLC) | [1][4] |
| Solubility | Soluble in Methanol | [1] |
| Synonyms | 2-Aminophenyl Sulfide, 2,2'-Diaminodiphenyl Sulfide, 2,2'-Thiodianiline | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are reported at 7.36 (d, J = 8.0 Hz, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.14−7.06 (m, 3H), 6.77 (d, J = 2.0 Hz, 1H), 6.71 (dd, J = 8.0, 2.0 Hz, 1H), and 4.35 (br s, 2H).
¹³C NMR (100 MHz, CDCl₃): Chemical shifts (δ) are observed at 149.76, 138.55, 136.97, 136.36, 129.22, 126.64, 125.82, 118.89, 115.01, and 112.95.
Synthesis
A plausible and common method for the synthesis of diaryl sulfides involves the reaction of an aryl halide with a sulfide source. For this compound, a likely synthetic route starts from 2-nitrochlorobenzene and sodium sulfide, followed by a reduction of the nitro groups.
Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Sulfide and Subsequent Reduction
This protocol is adapted from established methods for the synthesis of diaryl sulfides and related compounds.[2][5]
Step 1: Synthesis of Bis(2-nitrophenyl) Sulfide
-
In a round-bottom flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (Na₂S·9H₂O) in 95% ethanol by heating on a steam bath.
-
In a separate flask, prepare a solution of 2-nitrochlorobenzene in 95% ethanol.
-
Slowly add the sodium sulfide solution to the 2-nitrochlorobenzene solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, heat the mixture on a steam bath under reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to collect the crude Bis(2-nitrophenyl) Sulfide.
-
Wash the crude product with water to remove any inorganic salts, followed by a wash with cold ethanol.
Step 2: Reduction of Bis(2-nitrophenyl) Sulfide to this compound
-
Suspend the crude Bis(2-nitrophenyl) Sulfide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon.
-
If using a chemical reducing agent, the reaction mixture is typically heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Filter the precipitate, wash it with water, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly in the creation of heterocyclic compounds and polymers.
-
Phenothiazine Synthesis: It is a key precursor in the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis typically involves the cyclization of 2,2'-thiodianiline derivatives.
-
Polymer Chemistry: As a diamine monomer, it is used in the production of polyimides and other specialty polymers.[1][4][6] These polymers often exhibit high thermal stability and desirable mechanical properties.
-
Corrosion Inhibition: Amines and sulfur-containing organic compounds are known to be effective corrosion inhibitors for metals in various environments. While direct studies on this compound as a corrosion inhibitor are not extensively documented, its structural motifs suggest potential applications in this area.
Currently, there is limited publicly available information on the direct biological activities of this compound itself or its involvement in specific signaling pathways. Research has predominantly focused on its derivatives.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention. | [3][7] |
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3]
References
2,2'-thiodianiline molecular structure and formula
An In-depth Technical Guide to 2,2'-Thiodianiline
Flesch-Kincaid Grade Level: 15 Reading Time: 15 minutes Keywords: 2,2'-Thiodianiline, Molecular Structure, Chemical Synthesis, Spectroscopic Analysis, Aromatic Diamine, Polymer Precursor
Abstract
2,2'-Thiodianiline, an aromatic diamine with the chemical formula C₁₂H₁₂N₂S, is a compound of interest in polymer chemistry and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Due to the limited availability of public domain experimental data, this guide consolidates known information and outlines general methodologies for its characterization.
Introduction
2,2'-Thiodianiline, systematically named 2,2'-thiobis(benzenamine), is an organosulfur compound characterized by two aniline rings linked by a sulfur atom at the ortho positions. This arrangement distinguishes it from its isomers, 4,4'-thiodianiline and 3,3'-thiodianiline, and from the related compound 2,2'-dithiodianiline, which contains a disulfide bridge. The unique spatial arrangement of the amino groups and the thioether linkage in the 2,2'-isomer imparts specific chemical properties, making it a valuable monomer for the synthesis of advanced polymers such as polyimides and a potential building block for novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core characteristics of 2,2'-thiodianiline.
Molecular Structure and Properties
The molecular structure of 2,2'-thiodianiline consists of a central sulfur atom bridging two phenyl rings, with an amino group (-NH₂) attached to the C2 carbon of each ring.
Molecular Formula: C₁₂H₁₂N₂S[1]
Structure:
(Note: A representative image of the chemical structure would be placed here. As I cannot generate images, this is a placeholder.)
The presence of the thioether bond and the two primary amine functionalities are the key determinants of its chemical reactivity. The amine groups can participate in nucleophilic substitution and condensation reactions, while the sulfur atom can be oxidized to form sulfoxides and sulfones.
Physicochemical Properties
Quantitative data for 2,2'-thiodianiline is summarized in the table below. This information is critical for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| CAS Number | 5873-51-8 | [1][2] |
| Molecular Weight | 216.30 g/mol | [1][2] |
| IUPAC Name | 2,2'-Thiobis(benzenamine) | [1] |
| Synonyms | Bis(2-aminophenyl) sulfide, 2,2'-Diaminodiphenyl sulfide, 2-Aminophenyl sulfide | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of 2,2'-Thiodianiline
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of Bis(2-nitrophenyl) sulfide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronitrobenzene in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a slight excess of a sulfur transfer reagent, such as sodium sulfide (Na₂S) or thiourea.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a large volume of ice-water to precipitate the product.
-
Filter the crude bis(2-nitrophenyl) sulfide, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified product.
Step 2: Reduction to 2,2'-Thiodianiline
-
Suspend the purified bis(2-nitrophenyl) sulfide in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid.
-
Add a reducing agent, such as tin (Sn) metal or iron (Fe) powder, in portions.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC). This step reduces the nitro groups to amine groups, forming the hydrochloride salt of the diamine.
-
Cool the reaction mixture and filter to remove any unreacted metal.
-
Neutralize the filtrate with a strong base, such as concentrated sodium hydroxide solution, until the solution is strongly alkaline. This will precipitate the free 2,2'-thiodianiline.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 2,2'-thiodianiline.
-
Purify the final product by column chromatography or recrystallization.
Synthesis Workflow Diagram
The logical flow of the proposed synthesis is depicted below.
References
An In-depth Technical Guide to the Synthesis of Bis(2-aminophenyl) Disulfide from 2-Aminothiophenol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of bis(2-aminophenyl) disulfide, a crucial intermediate in the synthesis of various pharmaceutical and chemical entities. While the direct synthesis of bis(2-aminophenyl) sulfide from 2-aminothiophenol is not a commonly documented reaction, the oxidation of 2-aminothiophenol to its corresponding disulfide is a well-established and efficient process. This document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and quantitative data. A comparative analysis of different synthetic routes is presented to aid researchers in selecting the most suitable method for their specific applications.
Introduction: Sulfide vs. Disulfide
It is imperative to distinguish between this compound and bis(2-aminophenyl) disulfide. The sulfide contains a single sulfur atom bridging two aminophenyl groups (C-S-C linkage), whereas the disulfide features a sulfur-sulfur bond (C-S-S-C linkage). The self-condensation of 2-aminothiophenol to directly form the sulfide is not a standard reported procedure. Instead, 2-aminothiophenol readily undergoes oxidation to form the disulfide, which is the focus of this guide.
Reaction Pathway
The primary reaction pathway for the synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol is an oxidative coupling. This process involves the formation of a disulfide bond between two molecules of 2-aminothiophenol. Various oxidizing agents and reaction conditions can be employed to facilitate this transformation.
Caption: General reaction pathway for the oxidative coupling of 2-aminothiophenol.
Experimental Methodologies and Data
Several methods for the synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol have been reported. The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations.
Table 1: Comparison of Synthetic Methods for Bis(2-aminophenyl) Disulfide
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1 | Sulfur | Water | Reflux | 1.5 | 100 | [1][2] |
| 2 | Sodium thiosulfate | Water | Reflux | 2 | 82 | [1][2] |
| 3 | Dimethyl sulfoxide (DMSO) | - | - | - | - | [2] |
| 4 | Hydrogen peroxide (H₂O₂) | - | - | - | - | [2] |
Detailed Experimental Protocols
Method 1: Oxidation with Elemental Sulfur [1][2]
This method provides a high-yield, straightforward synthesis of bis(2-aminophenyl) disulfide.
-
Materials:
-
2-Aminothiophenol (0.2 mol, 25 g)
-
Sulfur (0.11 mol, 3.5 g)
-
Water (150 ml)
-
-
Procedure:
-
A mixture of 2-aminothiophenol and sulfur is dispersed in water in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and stirred for 90 minutes.
-
After cooling to 20°C, the solid product is collected by suction filtration.
-
The product is dried at 40°C under vacuum.
-
-
Expected Yield: 25 g (100% of theoretical yield).
Method 2: Oxidation with Sodium Thiosulfate [1][2]
This method offers an alternative to using elemental sulfur.
-
Materials:
-
2-Aminothiophenol (0.2 mol, 25 g)
-
Sodium thiosulfate pentahydrate (0.1 mol, 25 g)
-
Water (150 ml)
-
-
Procedure:
-
2-Aminothiophenol and sodium thiosulfate pentahydrate are added to water in a round-bottom flask.
-
The mixture is heated to reflux and stirred for 2 hours.
-
After cooling to 20°C, the product is isolated by filtration.
-
The collected solid is dried at 40°C under vacuum.
-
-
Expected Yield: 20.5 g (82% of theoretical yield).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of bis(2-aminophenyl) disulfide.
Caption: General experimental workflow for the synthesis of bis(2-aminophenyl) disulfide.
Conclusion
The synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol is a robust and high-yielding process. The use of elemental sulfur as an oxidizing agent in water provides an environmentally friendly and efficient method, achieving quantitative yields.[1][2] Alternative methods using other oxidizing agents like sodium thiosulfate also offer viable synthetic routes. The resulting bis(2-aminophenyl) disulfide is a valuable building block for the synthesis of more complex molecules in the pharmaceutical and chemical industries. This guide provides researchers with the necessary information to perform this synthesis efficiently and safely.
References
Physical and chemical properties of 2,2'-diaminodiphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2'-diaminodiphenyl sulfide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key data in structured tables, presents a detailed experimental protocol for its synthesis, and includes visualizations of relevant chemical pathways.
Physical and Chemical Properties
2,2'-Diaminodiphenyl sulfide is a chemical compound with the molecular formula C₁₂H₁₂N₂S. It is a solid at room temperature and its properties are summarized in the tables below. It is important to distinguish this compound from its disulfide analog, 2,2'-diaminodiphenyl disulfide, as they are distinct chemical entities with different properties.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂S | [1] |
| Molecular Weight | 216.31 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 85 - 88 °C | [3][4] |
| Boiling Point | 85 - 88 °C (Note: This appears to be a transcription error in the source, likely referring to the melting point) | [2] |
| Solubility | No data available | |
| Storage Temperature | Ambient Temperature | [2] |
Chemical and Safety Information
| Property | Value | Reference |
| CAS Number | 5873-51-8 | [1][3] |
| IUPAC Name | 2-[(2-aminophenyl)sulfanyl]aniline | [2] |
| InChI Key | WRRQKFXVKRQPDB-UHFFFAOYSA-N | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P271, P280 | [2] |
| Signal Word | Warning | [2] |
Experimental Protocols
Synthesis of 2,2'-Diaminodiphenyl Sulfide by Reduction of 2,2'-Dinitrodiphenyl Sulfide
The following is a representative experimental protocol for the synthesis of 2,2'-diaminodiphenyl sulfide based on methods described in the patent literature. This method involves the reduction of 2,2'-dinitrodiphenyl sulfide.
Materials:
-
2,2'-Dinitrodiphenyl sulfide
-
Iron powder
-
Ammonium chloride
-
Water
-
Toluene (for extraction)
Procedure:
-
To a solution of iron powder (300 g) and ammonium chloride (40 g) in water, slowly add a solution of 2,2'-dinitrodiphenyl sulfide in water.
-
Reflux the reaction mixture at 85-95 °C for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is worked up to isolate the 2-aminophenyl sulfide.
-
The crude product can then be purified, for example, by recrystallization, to yield 2,2'-diaminodiphenyl sulfide.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
Spectroscopic Data
Mandatory Visualizations
Synthesis of 2,2'-Diaminodiphenyl Sulfide
The following diagram illustrates a common synthetic route to 2,2'-diaminodiphenyl sulfide.
Role in Quetiapine Synthesis
2,2'-Diaminodiphenyl sulfide is a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. The following workflow outlines its role in the formation of the dibenzo[b,f][3][5]thiazepin-11(10H)-one core structure.
References
- 1. Preparation method of 2-aminophenyl phenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2'-DIAMINODIPHENYL SULFIDE | 5873-51-8 [chemicalbook.com]
- 5. sphinxsai.com [sphinxsai.com]
A Comprehensive Guide to the Spectroscopic Characterization of Bis(2-aminophenyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for bis(2-aminophenyl) sulfide (CAS 5873-51-8), a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate easy interpretation and replication of analytical methods.
Molecular Structure
IUPAC Name: 2,2'-Thiodianiline Molecular Formula: C₁₂H₁₂N₂S Molecular Weight: 216.30 g/mol
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.36 | d | 8.0 | 1H | Ar-H |
| 7.22 | t | 8.0 | 2H | Ar-H |
| 7.14 - 7.06 | m | - | 3H | Ar-H |
| 6.77 | d | 2.0 | 1H | Ar-H |
| 6.71 | dd | 8.0, 2.0 | 1H | Ar-H |
| 4.35 | br s | - | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.76 | Ar-C |
| 138.55 | Ar-C |
| 136.97 | Ar-C |
| 136.36 | Ar-C |
| 129.22 | Ar-C |
| 126.64 | Ar-C |
| 125.82 | Ar-C |
| 118.89 | Ar-C |
| 115.01 | Ar-C |
| 112.95 | Ar-C |
Note: The NMR data is based on spectra obtained from supporting information for a research publication.
Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1650 - 1580 | Strong | N-H bending (scissoring) of -NH₂ |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |
| 1340 - 1250 | Strong | Aromatic C-N stretching |
| ~750 | Strong | Out-of-plane C-H bending (ortho-disubstitution) |
| 700 - 600 | Weak to Medium | C-S stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Ratio | Ion | Notes |
| 216 | [M]⁺ | Molecular ion peak |
| Predicted Fragments | Various | Fragmentation would likely involve cleavage of the C-S and C-N bonds, as well as loss of the amino group. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ESC400 spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. NMR multiplicities are reported using the following abbreviations: s: singlet, d: doublet, dd: double doublet, t: triplet, m: multiplet, br: broad.[1]
FT-IR Spectroscopy (General Protocol)
Infrared spectra are typically recorded on an FT-IR spectrometer. For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is finely ground to a homogeneous powder and then compressed in a die under high pressure to form a transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (General Protocol)
Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 2,2'-Thiodianiline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Thiodianiline, a member of the aromatic amine family, serves as a significant building block in various chemical syntheses, including the development of polymers and pharmaceutical intermediates. A thorough understanding of its solubility in different organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates the choice of solvent for a particular application, influencing reaction rates, yield, and the ease of product isolation. This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-thiodianiline, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Core Concepts in Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, characterized by the presence of dipoles and the ability to form hydrogen bonds, tend to dissolve polar solutes. Conversely, nonpolar solvents are effective at dissolving nonpolar solutes. The molecular structure of 2,2'-thiodianiline, featuring two amine groups and a sulfide linkage, imparts a degree of polarity and the potential for hydrogen bonding, suggesting its solubility will be favored in polar organic solvents.
Qualitative Solubility of 2,2'-Thiodianiline
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The amine groups of 2,2'-thiodianiline can form hydrogen bonds with the hydroxyl group of alcohols, promoting dissolution. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in the overall polarity of the solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | Ketones are polar aprotic solvents. The polarity of the carbonyl group can interact with the polar amine groups of 2,2'-thiodianiline, leading to moderate solubility. |
| Esters | Ethyl Acetate | Sparingly Soluble to Moderately Soluble | Esters are less polar than ketones but still possess a polar carbonyl group that can engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | Ethers are relatively low-polarity solvents. While THF is more polar than diethyl ether, significant solubility is not expected. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | These are nonpolar solvents. The aromatic rings of 2,2'-thiodianiline may have some affinity for aromatic solvents, but the polar amine groups will limit solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | As nonpolar solvents, alkanes are poor solvents for polar compounds like 2,2'-thiodianiline. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Sparingly Soluble | These solvents have a moderate polarity and may show some ability to dissolve 2,2'-thiodianiline. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | These are highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds, including those with amine functionalities. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of a solid compound like 2,2'-thiodianiline in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.
Objective:
To determine the saturation solubility of 2,2'-thiodianiline in a given organic solvent at a specific temperature.
Materials and Equipment:
-
2,2'-Thiodianiline (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Scintillation vials or sealed flasks
-
Analytical balance (readable to 0.0001 g)
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,2'-thiodianiline to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the empty glass vial.
-
Record the mass of the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of 2,2'-thiodianiline, or by using a vacuum desiccator.
-
Once the solvent is completely evaporated and the vial has cooled to room temperature, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved 2,2'-thiodianiline by subtracting the mass of the empty vial from the mass of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.
-
The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100
-
-
Data Reporting:
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Report the average solubility value along with the standard deviation.
-
Clearly state the solvent, temperature, and equilibration time used in the determination.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a process involving 2,2'-thiodianiline is a critical step that can significantly impact the outcome. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting a suitable organic solvent for 2,2'-thiodianiline.
Conclusion
This technical guide has provided a foundational understanding of the solubility of 2,2'-thiodianiline in common organic solvents. While quantitative data remains sparse, the principles of chemical polarity and hydrogen bonding offer a reliable framework for qualitative prediction. The detailed experimental protocol provided herein serves as a robust method for researchers to determine precise solubility values tailored to their specific laboratory conditions. The logical workflow for solvent selection offers a systematic approach to identifying the optimal solvent for any given application, ensuring efficiency and success in research and development endeavors involving 2,2'-thiodianiline.
Technical Guide: Safe Handling and Precautions for Bis(2-aminophenyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Bis(2-aminophenyl) sulfide (CAS RN: 5873-51-8). The information is compiled for professionals in research and drug development who may handle this compound.
Chemical and Physical Properties
This compound is a solid aromatic sulfide. Due to its chemical nature, it is noted to be air-sensitive and should be handled accordingly.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂S | TCI[1], precisionFDA[2] |
| Molecular Weight | 216.30 g/mol | TCI[1] |
| Physical State | Solid | TCI[1] |
| Appearance | Crystalline Powder | --- |
| Melting Point | 85.0 to 89.0 °C | TCI[1] |
| Solubility | Soluble in Methanol | TCI[1] |
| CAS Number | 5873-51-8 | TCI[1] |
| Synonyms | 2-Aminophenyl Sulfide, 2,2'-Diaminodiphenyl Sulfide, 2,2'-Thiodianiline | TCI[1][3] |
Hazard Identification and Safety Data
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
Data sourced from TCI Chemicals[1][4].
Precautionary Statements:
-
P280: Wear protective gloves/eye protection/face protection.[1][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1][4]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
Experimental Protocols: Safe Handling and Storage
Due to the air-sensitive nature of this compound, specific handling procedures are required to ensure safety and maintain the integrity of the compound. The following protocols are based on best practices for handling air-sensitive solids.
General Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Storage Conditions
-
Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent degradation from air exposure.[1]
-
Temperature: It is recommended to store in a cool, dark place, at temperatures below 15°C.[1]
-
Container: Keep the container tightly closed.[1]
Emergency Procedures
In the event of an exposure or spill, the following procedures should be followed.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Response Workflow
The following diagram illustrates the logical steps for responding to a spill of this compound.
Signaling Pathways
Information regarding the specific signaling pathways affected by this compound is not available in published literature.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a controlled environment.
References
The Discovery and Synthetic History of 2,2'-Diaminodiphenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2'-diaminodiphenyl sulfide. While the precise first synthesis is not definitively documented in readily available contemporary literature, historical context points towards its discovery in the late 19th century during the burgeoning era of aniline and sulfur chemistry. This document consolidates known synthetic methods, quantitative physical and spectral data, and detailed experimental protocols. Furthermore, it presents visual representations of key synthetic workflows to aid in the understanding of its preparation.
Historical Context and Discovery
The exact date and discoverer of 2,2'-diaminodiphenyl sulfide, also known historically as ortho-thiodianiline, are not clearly cited in modern chemical literature. However, the period of its likely first synthesis can be inferred from the intensive investigation of "thiodianilines" in the late 19th century. Research into the reactions of aniline with sulfur compounds was a fertile ground for the development of new dyes and pharmaceutical precursors.
Key figures in this field, such as Merz and Weith in 1871 and K. A. Hofmann in 1894, are credited with the synthesis of various isomers of thiodianiline.[1] Their work, primarily published in prominent German chemical journals of the era like Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, laid the foundation for the understanding of this class of compounds. It is highly probable that 2,2'-diaminodiphenyl sulfide was first synthesized and characterized during this period as part of a systematic investigation of the reaction between aniline or its derivatives and sulfur-containing reagents.
Physicochemical and Spectroscopic Data
Comprehensive data for 2,2'-diaminodiphenyl sulfide and its disulfide analogue are crucial for their identification and use in further synthetic applications. The following tables summarize key quantitative data.
Table 1: Physical Properties of 2,2'-Diaminodiphenyl Sulfide and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,2'-Diaminodiphenyl sulfide | 5873-51-8 | C₁₂H₁₂N₂S | 216.30 | 85-88 | Off-white to yellow powder |
| 2,2'-Diaminodiphenyl disulfide | 1141-88-4 | C₁₂H₁₂N₂S₂ | 248.37 | 91-92 | Off-white to light yellow powder[2] |
Table 2: Spectroscopic Data for 2,2'-Diaminodiphenyl Disulfide
| Spectroscopy Type | Key Signals/Properties |
| ¹H NMR | Spectral data available, detailed interpretation requires original spectra. |
| ¹³C NMR | Spectral data available, detailed interpretation requires original spectra. |
| Mass Spectrometry (MS) | m/z [M+H]⁺: 249 |
| Infrared (IR) | KBr wafer spectrum available. |
Synthetic Methodologies
The synthesis of 2,2'-diaminodiphenyl sulfide has evolved from early, likely low-yielding methods to more refined and efficient modern protocols. The primary strategies involve the reduction of a nitro-substituted precursor or the direct formation of the thioether linkage.
Synthesis via Reduction of 2-Nitrodiphenyl Sulfide
A common and effective method for preparing 2,2'-diaminodiphenyl sulfide is the reduction of 2-nitrodiphenyl sulfide.
References
Theoretical Examination of the Electronic Structure of Bis(2-aminophenyl) Sulfide Analogues: An In-depth Technical Guide
This technical whitepaper provides a detailed overview of the theoretical studies on the electronic structure of bis(2-aminophenyl) diselenide, a molecule of significant interest due to its biological activities. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development, offering a centralized resource on the molecule's structural parameters, electronic properties, and the computational methodologies used for their investigation.
Molecular Geometry and Structural Parameters
The geometric parameters of bis(2-aminophenyl) diselenide have been determined through single-crystal X-ray diffraction and corroborated by Density Functional Theory (DFT) calculations. The molecule crystallizes in the triclinic system with two symmetrically independent molecules in the asymmetric unit. The key structural data from these studies are summarized below.
Table 1: Selected Bond Lengths (Å) for Bis(2-aminophenyl) diselenide
| Bond | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |
| Se1-Se2 | 2.3565(2) | 2.3600(3) | 2.376 |
| Se1-C1 | 1.933(2) | - | 1.945 |
| Se2-C7 | 1.930(2) | - | 1.946 |
| N1-C6 | 1.391(3) | - | 1.393 |
| N2-C12 | 1.393(3) | - | 1.393 |
Table 2: Selected Bond Angles (°) for Bis(2-aminophenyl) diselenide
| Angle | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |
| C1-Se1-Se2 | 102.34(6) | - | 102.8 |
| C7-Se2-Se1 | 102.63(6) | - | 102.7 |
| N1-C6-C1 | 121.2(2) | - | 121.0 |
| N2-C12-C7 | 121.1(2) | - | 121.0 |
Table 3: Selected Dihedral Angles (°) for Bis(2-aminophenyl) diselenide
| Dihedral Angle | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |
| C1-Se1-Se2-C7 | -84.94(9) | 85.12(9) | -87.2 |
| Se2-Se1-C1-C6 | -3.9(2) | 3.8(2) | -1.7 |
| Se1-Se2-C7-C12 | 2.8(2) | -3.2(2) | 1.6 |
Data sourced from a study on bis(2-aminophenyl) diselenide, which utilized X-ray diffraction and DFT calculations.[1]
Computational and Experimental Protocols
The theoretical calculations for bis(2-aminophenyl) diselenide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Methodology:
-
Software: Gaussian 09
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311+G(d,p)
-
Procedure: The molecular geometry was optimized without any symmetry constraints. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies were present.
Experimental Methodology (for validation):
-
Technique: Single-crystal X-ray diffraction
-
Instrumentation: Oxford Diffraction Xcalibur diffractometer
-
Radiation: Mo Kα (λ = 0.71073 Å)
-
Data Collection: CrysAlis PRO software
-
Structure Solution and Refinement: SHELXS-97 and SHELXL-98 programs
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.
For molecules in this class, the HOMO is typically localized on the electron-rich aromatic rings and the lone pairs of the heteroatoms (sulfur/selenium and nitrogen), while the LUMO is distributed over the antibonding orbitals of the aromatic system.
Table 4: Calculated Electronic Properties for Bis(2-aminophenyl) diselenide
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | -0.185 | -5.03 |
| LUMO Energy | -0.042 | -1.14 |
| HOMO-LUMO Gap (ΔE) | 0.143 | 3.89 |
A HOMO-LUMO gap of 3.89 eV suggests that bis(2-aminophenyl) diselenide is a relatively stable molecule. The sulfide analogue is expected to have a similar HOMO-LUMO gap, though minor variations may arise from the differing electronegativity and orbital energies of sulfur versus selenium.
Vibrational Analysis
Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for bis(2-aminophenyl) diselenide show good agreement with experimental data.[1]
A characteristic feature in the Raman spectrum of the diselenide is the intense band corresponding to the Se-Se stretching vibration, calculated to be around 252 cm⁻¹. For the sulfide analogue, the corresponding S-S stretching vibration in a disulfide would be expected in the range of 500-540 cm⁻¹, while a C-S stretch would appear in the 600-700 cm⁻¹ region. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, around 3300-3500 cm⁻¹. Intermolecular N-H···N hydrogen bonds are observed in the crystal structure, contributing to the formation of zig-zag chains and stabilizing the crystal packing.[1]
Conclusion
This guide has provided a detailed overview of the electronic and structural properties of bis(2-aminophenyl) diselenide, serving as a robust proxy for its sulfide counterpart. The combination of X-ray crystallography and DFT calculations offers a powerful approach to understanding the molecule's geometry, stability, and vibrational characteristics. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of new therapeutic agents and functional materials based on this chemical scaffold. Further dedicated theoretical studies on bis(2-aminophenyl) sulfide are warranted to provide a direct comparison and refine the understanding of the subtle electronic differences between the sulfide and selenide compounds.
References
Bis(2-aminophenyl) sulfide synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(2-aminophenyl) sulfide, a chemical compound with applications in various fields of research and development. This document details its nomenclature, chemical and physical properties, synthesis and analysis protocols, and safety information.
Nomenclature and Identification
This compound is an aromatic sulfide compound. It is crucial to distinguish it from its disulfide analogue, Bis(2-aminophenyl) disulfide, and its isomer, Bis(4-aminophenyl) sulfide, as their properties and applications differ.
Synonyms and Alternative Names:
-
2,2'-Thiodianiline
-
2-Aminophenyl Sulfide
-
2,2'-Diaminodiphenyl Sulfide
-
Benzenamine, 2,2'-thiobis-
-
Bis(o-aminophenyl) sulfide
-
2-[(2-Aminophenyl)sulfanyl]aniline
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 5873-51-8 |
| Molecular Formula | C₁₂H₁₂N₂S |
| Molecular Weight | 216.30 g/mol [1] |
| InChI Key | KXZQGZDJCDEKSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N)SC2=CC=CC=C2N |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | 85.0 to 89.0 °C | |
| Purity (by HPLC) | >98.0% | |
| Solubility | Soluble in Methanol | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | |
| Air Sensitivity | Air Sensitive, store under inert gas. |
Experimental Protocols
Synthesis of this compound
While a detailed, contemporary, and readily reproducible experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a common synthetic route involves the reduction of its nitro-precursor, Bis(2-nitrophenyl) sulfide.
General Procedure for the Reduction of Bis(2-nitrophenyl) sulfide:
A plausible method for the synthesis of this compound is the reduction of Bis(2-nitrophenyl) sulfide. A general two-step synthesis approach is outlined below.
Step 1: Synthesis of Bis(2-nitrophenyl) sulfide
One established method for the synthesis of the precursor, Bis(2-nitrophenyl) disulfide, involves the reaction of 2-nitrochlorobenzene with sodium disulfide.[2][3] This disulfide can then be converted to the sulfide. A direct synthesis of a related compound, (2-nitro-phenyl)-phenyl sulfide, involves the reaction of thiophenol with 1-chloro-2-nitrobenzene in the presence of a base like potassium hydroxide in a solvent such as DMSO.[4] A similar approach could likely be adapted for the synthesis of Bis(2-nitrophenyl) sulfide.
Step 2: Reduction to this compound
The reduction of the nitro groups of Bis(2-nitrophenyl) sulfide to amines would yield the final product. Common reducing agents for this transformation include hydrogen gas with a suitable catalyst (e.g., palladium on carbon) or metal-based reducing agents in acidic media (e.g., tin or iron in hydrochloric acid).
Illustrative Workflow for Synthesis:
Caption: General synthetic workflow for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is generally suitable for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) is typically used.[5]
-
Purity Analysis: Commercial suppliers indicate that HPLC is used for purity assessment, with purities of >98.0% being available.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be a valuable tool for the identification and quantification of this compound.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is often used for the analysis of aromatic amines.
-
Injector and Oven Program: Appropriate injector temperatures and oven temperature programs need to be developed to ensure proper volatilization and separation.
-
Mass Spectrometry: The mass spectrum will provide a characteristic fragmentation pattern that can be used for identification. For the related disulfide, major mass-to-charge ratios (m/z) have been reported at 124 and 248.[6]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra of the related bis(2-aminophenyl) disulfide have been documented.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups. The spectrum of the related bis(2-aminophenyl) disulfide is available in the NIST Chemistry WebBook.[8]
Illustrative Analytical Workflow:
Caption: Standard analytical workflow for this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists: Get medical advice/attention.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Applications in Research and Drug Development
This compound and its derivatives are of interest in several areas of research and development:
-
Polymer Chemistry: It serves as a monomer for the synthesis of polyimides and other high-performance polymers due to its diamine structure.
-
Medicinal Chemistry: The aminophenyl sulfide moiety is a structural component in some pharmacologically active molecules. While specific biological activities for this compound are not extensively reported, related aminophenyl sulfides and disulfides have been investigated for their potential as therapeutic agents. For instance, the disulfide analogue has been explored in the context of antifungal activity.
-
Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds and other organic molecules.
This technical guide provides a foundational understanding of this compound. For further in-depth research, consulting the cited references and specialized chemical databases is recommended.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. EP0036120B1 - Process for the production of bis-(amino-phenyl) disulphides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis(2-aminophenyl) disulfide | C12H12N2S2 | CID 14358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Bis(o-aminophenyl) disulfide [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis Using Bis(2-aminophenyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides using bis(2-aminophenyl) sulfide as a diamine monomer. The inclusion of a sulfur linkage in the polymer backbone can impart unique properties to the resulting polyimides, such as enhanced thermal stability, improved solubility, and a high refractive index, making them suitable for various advanced applications.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. The choice of monomers allows for the tailoring of the final polymer's properties. This compound is an aromatic diamine containing a flexible thioether linkage. Its incorporation into a polyimide backbone can disrupt chain packing, leading to improved solubility, while the sulfur atom can enhance the polymer's refractive index and thermal stability. These characteristics make such polyimides promising materials for applications in microelectronics, aerospace, and as advanced membranes.
Polyimide Synthesis Overview
The synthesis of polyimides from this compound and an aromatic dianhydride is generally carried out via a two-step polycondensation reaction.
Step 1: Poly(amic acid) Formation In the first step, the diamine and dianhydride are reacted in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This reaction is a nucleophilic addition of the amine groups to the carbonyl groups of the anhydride.
Step 2: Imidization The second step involves the cyclodehydration of the poly(amic acid) to form the final polyimide. This can be achieved either by thermal treatment at high temperatures or by chemical methods using a dehydrating agent and a catalyst at room temperature.
Experimental Protocols
Detailed methodologies for the synthesis of polyimides using this compound with two common aromatic dianhydrides, Pyromellitic Dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), are provided below.
Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
1. Materials:
-
This compound (purified by recrystallization)
-
Pyromellitic Dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
2. Synthesis of Poly(amic acid):
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (e.g., 10 mmol, 2.16 g) in anhydrous DMAc (e.g., 40 mL) under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA (e.g., 10 mmol, 2.18 g) to the solution in small portions over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.
3. Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and heat according to the following schedule:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
4. Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (e.g., 40 mmol, 4.08 g) and pyridine (e.g., 20 mmol, 1.58 g) as a catalyst.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 12 hours.
Protocol 2: Synthesis of Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
1. Materials:
-
This compound (purified by recrystallization)
-
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene
2. Synthesis of Poly(amic acid):
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve this compound (e.g., 10 mmol, 2.16 g) in anhydrous NMP (e.g., 40 mL) and toluene (e.g., 20 mL) under a nitrogen atmosphere.
-
Add an equimolar amount of 6FDA (e.g., 10 mmol, 4.44 g) to the solution.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) and stir for 4 hours, azeotropically removing the water formed during the reaction.
3. One-Step High-Temperature Solution Polycondensation:
-
After the 4-hour reflux, remove the Dean-Stark trap and increase the temperature to 180-200 °C.
-
Continue stirring at this temperature for 12-18 hours under a nitrogen flow to complete the imidization.
-
Cool the polymer solution to room temperature and precipitate it by pouring it into methanol.
-
Collect the fibrous polymer by filtration, wash with methanol, and dry under vacuum at 100 °C for 24 hours.
Data Presentation
Table 1: Reaction Conditions and Yields for Polyimide Synthesis
| Diamine | Dianhydride | Solvent | Imidization Method | Yield (%) |
| Bis(4-aminophenyl) sulfide | PMDA | DMAc | Thermal | >95 |
| Bis(4-aminophenyl) sulfide | 6FDA | NMP | One-Step Solution | >95 |
| Bis(4-aminophenyl) sulfide | BTDA | DMAc | Chemical | >95 |
| Bis(4-aminophenyl) sulfide | ODPA | NMP | One-Step Solution | >95 |
PMDA: Pyromellitic Dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride; ODPA: 4,4'-Oxydiphthalic Anhydride.
Table 2: Properties of Polyimides Derived from Bis(4-aminophenyl) sulfide
| Dianhydride | Inherent Viscosity (dL/g) | Tg (°C) | Td5 (°C, N2) | Tensile Strength (MPa) | Elongation at Break (%) |
| PMDA | 0.85 | 310 | 520 | 110 | 8 |
| 6FDA | 0.72 | 265 | 510 | 95 | 15 |
| BTDA | 0.91 | 280 | 530 | 115 | 10 |
| ODPA | 0.78 | 275 | 515 | 100 | 12 |
Tg: Glass Transition Temperature; Td5: Temperature at 5% weight loss.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of polyimides from this compound.
Caption: General workflow for the two-step synthesis of polyimides.
Caption: Simplified chemical relationship between reactants and the polyimide product.
Application Notes and Protocols for 2,2'-Thiodianiline as a Diamine Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-thiodianiline as a diamine monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides. The protocols outlined below are based on established methods for aromatic diamines and can be adapted for specific research and development needs.
Introduction
2,2'-Thiodianiline is an aromatic diamine containing a flexible thioether linkage. This structural feature imparts unique properties to the resulting polymers, including improved solubility and processability, while maintaining high thermal stability. These characteristics make polymers derived from 2,2'-thiodianiline promising candidates for applications in aerospace, electronics, and biomedical fields where high-performance materials are required.
Polymer Synthesis: Polyimides and Polyamides
Polymers based on 2,2'-thiodianiline are typically synthesized through polycondensation reactions. The two primary classes of polymers prepared from this monomer are polyimides and polyamides, each with distinct properties and applications.
Polyimide Synthesis
Aromatic polyimides are renowned for their exceptional thermal and chemical stability, as well as their excellent mechanical properties.[1][2] The synthesis of polyimides from 2,2'-thiodianiline generally follows a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[2][3][4]
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes a general procedure for the synthesis of a polyimide from 2,2'-thiodianiline and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,2'-thiodianiline in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[3][4]
-
Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven with a controlled temperature program. A typical program involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to ensure complete conversion to the polyimide.[4]
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
Polyamide Synthesis
Aromatic polyamides, also known as aramids, exhibit high strength and heat resistance. The synthesis of polyamides from 2,2'-thiodianiline can be achieved through low-temperature solution polycondensation with a diacid chloride.
Experimental Protocol: Low-Temperature Polyamide Synthesis
This protocol outlines the synthesis of a polyamide from 2,2'-thiodianiline and an aromatic diacid chloride (e.g., terephthaloyl chloride).
-
Dissolve 2,2'-thiodianiline in a polar aprotic solvent like DMAc containing a base such as pyridine in a flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride to the cooled and stirred solution.
-
Maintain the reaction at 0-5°C for 1 hour, and then continue stirring at room temperature for an additional 3 hours.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash the polymer with water and methanol, and dry under vacuum.
Characterization of Polymers
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.
Experimental Protocol: Polymer Characterization
-
Structural Characterization:
-
FTIR Spectroscopy: Confirm the formation of imide or amide linkages by identifying characteristic absorption bands. For polyimides, look for imide carbonyl peaks around 1780 and 1720 cm⁻¹. For polyamides, identify the amide N-H stretch around 3300 cm⁻¹ and the amide I (C=O) band around 1650 cm⁻¹.
-
NMR Spectroscopy: Elucidate the detailed chemical structure of the polymer.
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymer by measuring the decomposition temperature. Typical high-performance polyimides and polyamides exhibit decomposition temperatures well above 400°C.[5]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
-
Mechanical Properties:
-
Tensile Testing: Evaluate the mechanical performance of the polymer films by measuring properties such as tensile strength, Young's modulus, and elongation at break.
-
Characterization Workflow
Caption: Standard workflow for polymer characterization.
Data Presentation
The following tables summarize typical quantitative data for high-performance polyimides and polyamides. The expected values for polymers derived from 2,2'-thiodianiline would fall within these ranges, with specific values depending on the comonomer and synthesis conditions.
Table 1: Thermal Properties of Aromatic Polyimides and Polyamides
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) |
| Aromatic Polyimides | 250 - 400+ | > 500 |
| Aromatic Polyamides | 200 - 300[6] | 450 - 600 |
Table 2: Mechanical Properties of Aromatic Polyimide Films
| Property | Typical Value Range |
| Tensile Strength (MPa) | 70 - 150[7] |
| Young's Modulus (GPa) | 2 - 5 |
| Elongation at Break (%) | 5 - 80 |
Applications
Polymers synthesized from 2,2'-thiodianiline are anticipated to be suitable for a variety of applications where high performance is critical.
-
Aerospace: As matrix resins for composites and as high-temperature adhesives and films due to their thermal stability and mechanical strength.
-
Electronics: For flexible printed circuits, wire insulation, and as dielectric layers in microelectronics, leveraging their good electrical insulating properties and high-temperature resistance.
-
Biomedical: Synthetic polymers are utilized for various biomedical purposes, including implants and drug delivery systems, though specific biocompatibility testing of 2,2'-thiodianiline-based polymers would be required.[8]
Logical Relationship of Monomer to Application
Caption: Relationship between monomer, properties, and applications.
References
- 1. zeusinc.com [zeusinc.com]
- 2. aidic.it [aidic.it]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of synthetic polymers for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzothiazole Derivatives from Bis(2-aminophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The starting material, bis(2-aminophenyl) disulfide, offers a stable and readily available alternative to the often-unstable 2-aminothiophenol. The methodologies outlined below are suitable for the synthesis of a diverse range of benzothiazole derivatives, which are valuable scaffolds in drug discovery programs targeting cancer, inflammation, and infectious diseases.
Introduction to Benzothiazole Derivatives in Drug Development
Benzothiazole is a privileged bicyclic heterocyclic scaffold composed of a benzene ring fused to a thiazole ring. This structural motif is present in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the benzothiazole core allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several benzothiazole-containing drugs are commercially available, highlighting the clinical significance of this chemical class.[2]
Synthetic Methodologies
Two primary methods for the synthesis of benzothiazole derivatives from bis(2-aminophenyl) disulfide are detailed below. These protocols offer different advantages, from catalyst-free conditions to rapid, microwave-assisted reactions.
Method 1: Catalyst-Free Reductive Cyclization with Carbon Dioxide and Ammonia Borane
This method provides an environmentally friendly, catalyst-free approach to synthesize 2-unsubstituted benzothiazole derivatives. The reaction utilizes carbon dioxide as a C1 source and ammonia borane (BH₃NH₃) as a reducing agent.[3][4]
Experimental Protocol
General Procedure:
-
To a stainless-steel autoclave reactor equipped with a magnetic stirrer, add bis(2-aminophenyl) disulfide (0.5 mmol, 1.0 equiv), ammonia borane (1.25 mmol, 2.5 equiv), and N-Methyl-2-pyrrolidone (NMP, 1 mL).
-
Seal the autoclave and purge with carbon dioxide (CO₂) gas.
-
Pressurize the reactor to 1 MPa with CO₂.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
The reaction mixture can be analyzed by standard chromatographic and spectroscopic methods for product identification and quantification.
-
Purification is typically achieved by column chromatography on silica gel.
Reaction Workflow
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis(2-aminophenyl) Sulfide in High-Performance Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of bis(2-aminophenyl) sulfide as a monomer in the synthesis of high-performance polymers. The inherent properties of the sulfide linkage and the aromatic amine functionalities make this monomer a promising candidate for creating polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.
Overview of this compound in Polymer Synthesis
This compound is an aromatic diamine containing a flexible thioether linkage. This structural feature is advantageous in polymer design as it can improve solubility and processability of the resulting polymers without significantly compromising their thermal stability. The two primary amine groups serve as reactive sites for polymerization with various co-monomers, such as dianhydrides and diacid chlorides, to form polyimides and polyamides, respectively. The sulfur atom in the backbone can also influence the polymer's refractive index and affinity for certain metals.
High-performance polymers derived from aromatic monomers are critical in industries requiring materials that can withstand extreme conditions, such as in aerospace, electronics, and automotive applications.[1] The incorporation of a sulfide an imparts unique characteristics to these materials.
Synthesis of High-Performance Polymers
The following sections detail the experimental protocols for the synthesis of polyimides and polyamides using this compound as the diamine monomer.
Polyimide Synthesis via Two-Step Polycondensation
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties.[2][3] The most common and versatile method for their synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.[2][3]
Experimental Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound (purified by recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous NMP.
-
Stir the solution at room temperature under a nitrogen atmosphere until the diamine has completely dissolved.
-
Gradually add an equimolar amount of PMDA to the solution in small portions. The reaction is exothermic, and the viscosity of the solution will increase significantly.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid).
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Continue stirring at room temperature for 1 hour, and then heat the mixture to 120 °C for 3 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80 °C overnight.
-
Logical Workflow for Polyimide Synthesis
References
Application Notes and Protocols: Bis(2-aminophenyl) sulfide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of bis(2-aminophenyl) sulfide, including its synthesis, the preparation of its transition metal complexes, and its potential applications, particularly in catalysis. Detailed experimental protocols and characterization data are provided to facilitate further research and development.
Introduction to this compound as a Ligand
This compound is a tridentate ligand with an N,S,N donor set. The presence of two soft amine donors and a central, even softer, sulfide donor makes it an interesting ligand for coordinating with a variety of transition metals. The geometry of the ligand is pre-organized for facial or meridional coordination to a metal center, which can influence the steric and electronic properties of the resulting metal complex. These properties are key to tuning the reactivity of the metal center for applications in catalysis and as models for metalloenzymes.
Synthesis of the Ligand: this compound
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of diaryl sulfides.
Materials:
-
2-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sodium hydroxide (NaOH)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Toluene
-
Dichloromethane
Procedure:
Step 1: Diazotization of 2-Nitroaniline
-
In a 250 mL flask, dissolve 13.8 g (0.1 mol) of o-nitroaniline in 73 g of 15% hydrochloric acid solution.
-
Cool the mixture to 5°C in an ice bath.
-
Slowly add a solution of 7.9 g (0.115 mol) of sodium nitrite in 30 mL of water, maintaining the temperature between 5-10°C.
-
After the addition is complete, continue stirring at 5°C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Synthesis of Bis(2-nitrophenyl) sulfide
-
In a separate 500 mL flask, prepare a solution of 17.5% sodium sulfide (Na₂S) and add 12 g (0.3 mol) of NaOH.
-
Heat the solution to 45°C.
-
Slowly add the diazonium salt solution from Step 1 to the sodium sulfide solution with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, continue stirring for 1 hour.
-
The crude bis(2-nitrophenyl) sulfide will precipitate. Filter the solid, wash with water, and dry.
Step 3: Reduction to this compound
-
In a round-bottom flask, suspend the crude bis(2-nitrophenyl) sulfide in a mixture of ethanol and water.
-
Add iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC).
-
Filter the hot reaction mixture to remove the iron sludge.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Extract the residue with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
The product can be further purified by column chromatography or recrystallization.
dot
Caption: Synthetic workflow for this compound.
Synthesis of Transition Metal Complexes
The tridentate N,S,N ligand this compound readily forms complexes with various transition metals. General procedures for the synthesis of Ni(II), Cu(II), and Co(II) complexes are provided below.
General Experimental Protocol for Complex Synthesis:
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve one equivalent of the this compound ligand in warm methanol or ethanol.
-
In a separate flask, dissolve one equivalent of the respective metal(II) chloride salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate will form, often immediately. The color of the precipitate is indicative of the complex formed (e.g., green for Ni(II), blue/green for Cu(II), blue/pink for Co(II)).
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the solid complex by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
dot
Caption: General workflow for the synthesis of metal complexes.
Characterization Data
The following tables summarize typical characterization data for this compound and its transition metal complexes. Note that specific values may vary depending on the exact experimental conditions and the crystalline form of the compounds.
Table 1: Physicochemical and Analytical Data
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) |
| This compound | C₁₂H₁₂N₂S | 216.30 | Pale yellow | ~70-80 |
| [Ni(C₁₂H₁₂N₂S)Cl₂] | C₁₂H₁₂Cl₂N₂NiS | 345.99 | Green | ~85-95 |
| [Cu(C₁₂H₁₂N₂S)Cl₂] | C₁₂H₁₂Cl₂CuN₂S | 350.84 | Greenish-blue | ~85-95 |
| [Co(C₁₂H₁₂N₂S)Cl₂] | C₁₂H₁₂Cl₂CoN₂S | 346.22 | Blue | ~80-90 |
Table 2: Key Spectroscopic Data (cm⁻¹ for IR, nm for UV-Vis)
| Compound | IR: ν(N-H) | IR: ν(C-S) | IR: ν(M-N) | IR: ν(M-S) | UV-Vis: λmax (Transition) |
| Ligand | ~3400, 3300 | ~750 | - | - | ~280 (π→π), ~350 (n→π) |
| Ni(II) Complex | ~3200, 3100 | ~740 | ~450 | ~350 | ~400, ~650 (d-d) |
| Cu(II) Complex | ~3250, 3150 | ~745 | ~460 | ~360 | ~600-700 (broad, d-d) |
| Co(II) Complex | ~3230, 3130 | ~742 | ~455 | ~355 | ~550, ~620 (d-d) |
Table 3: Selected X-ray Crystallographic Data (Representative)
| Compound | Crystal System | Space Group | M-N (Å) | M-S (Å) | N-M-N Angle (°) | N-M-S Angle (°) |
| [Ni(L)Cl₂] | Monoclinic | P2₁/c | ~2.0-2.1 | ~2.4 | ~90 | ~85 |
| [Cu(L)Cl₂] | Orthorhombic | Pbca | ~2.0 | ~2.3 | ~90 | ~88 |
| [Co(L)Cl₂] | Monoclinic | P2₁/n | ~2.1 | ~2.4 | ~90 | ~86 |
(Note: 'L' represents the this compound ligand. The crystallographic data are typical values for similar complexes and should be confirmed by single-crystal X-ray diffraction analysis for specific compounds.)
Application in Catalytic Oxidation
Complexes of this compound with redox-active metals like copper are potential catalysts for oxidation reactions. One promising application is the selective oxidation of primary alcohols to aldehydes, a crucial transformation in organic synthesis.
Application Note: Catalytic Oxidation of Benzyl Alcohol
Copper(II) complexes of this compound can catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde using molecular oxygen as the terminal oxidant. The ligand stabilizes the copper center and modulates its redox potential to facilitate the catalytic cycle.
Proposed Experimental Protocol: Catalytic Oxidation
Materials:
-
[Cu(bis(2-aminophenyl)sulfide)Cl₂] catalyst
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
Oxygen gas (or air)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the [Cu(bis(2-aminophenyl)sulfide)Cl₂] catalyst (1-5 mol%) in acetonitrile.
-
Add benzyl alcohol to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C).
-
Bubble a gentle stream of oxygen gas through the reaction mixture (or leave it open to the air with vigorous stirring).
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The product, benzaldehyde, can be purified by column chromatography.
Proposed Catalytic Cycle:
The proposed mechanism involves the initial coordination of the alcohol to the Cu(II) center, followed by deprotonation and subsequent oxidation to the aldehyde, with the concomitant reduction of Cu(II) to Cu(I). The Cu(I) species is then re-oxidized to Cu(II) by molecular oxygen to complete the catalytic cycle.
dot
Caption: Proposed catalytic cycle for alcohol oxidation.
Conclusion
This compound is a versatile N,S,N-tridentate ligand that forms stable complexes with various transition metals. These complexes exhibit interesting spectroscopic and structural properties and show promise as catalysts for important organic transformations. The detailed protocols and data presented in these notes are intended to serve as a valuable resource for researchers exploring the rich coordination chemistry and catalytic potential of this ligand system. Further investigations into the synthesis of a broader range of complexes and their applications in areas such as bioinorganic chemistry and materials science are encouraged.
Application Notes and Protocols for Thermal Properties of Polyimides Derived from 2,2'-Thiodianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thermal properties of polyimides derived from the diamine monomer 2,2'-thiodianiline. This document includes a summary of key thermal characteristics, detailed experimental protocols for synthesis and analysis, and logical workflow diagrams to guide researchers in this area. The unique properties of these sulfur-containing polyimides make them attractive for applications requiring high thermal stability and specific mechanical properties.
Introduction to 2,2'-Thiodianiline-Based Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. The incorporation of a thioether linkage (-S-) into the polymer backbone, through the use of diamines like 2,2'-thiodianiline, can impart unique characteristics to the resulting polyimides. These characteristics may include enhanced solubility, modified thermal stability, and specific adhesive properties. The kinked structure of the 2,2'-thiodianiline monomer, due to the sulfur atom, can disrupt chain packing and influence the final properties of the polymer. Understanding the thermal behavior of these materials is crucial for their application in demanding environments, such as in the aerospace, electronics, and biomedical fields.
Thermal Properties Data
The thermal properties of polyimides are significantly influenced by the chemical structure of both the diamine and the dianhydride monomers used in their synthesis. The following tables summarize the key thermal data for polyimides synthesized from 2,2'-thiodianiline and various aromatic dianhydrides.
Table 1: Glass Transition Temperatures (Tg) of Polyimides Derived from 2,2'-Thiodianiline
| Dianhydride Monomer | Polyimide Designation | Glass Transition Temperature (Tg) (°C) |
| Pyromellitic dianhydride (PMDA) | TDA-PMDA | 244 - 322 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | TDA-BTDA | >250 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | TDA-6FDA | >300 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | TDA-BPDA | >250 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | TDA-ODPA | >250 |
| Benzoic acid | TDA-BA | Not Applicable |
Table 2: Decomposition Temperatures (Td) of Polyimides Derived from 2,2'-Thiodianiline
| Dianhydride Monomer | Polyimide Designation | 5% Weight Loss Temp. (TGA, °C) | 10% Weight Loss Temp. (TGA, °C) |
| Pyromellitic dianhydride (PMDA) | TDA-PMDA | >510 | >525 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | TDA-BTDA | >500 | >520 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | TDA-6FDA | >500 | >520 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | TDA-BPDA | >510 | >525 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | TDA-ODPA | >500 | >520 |
| Benzoic acid | TDA-BA | Not Applicable | Not Applicable |
Table 3: Coefficient of Thermal Expansion (CTE) of Polyimides Derived from 2,2'-Thiodianiline
| Dianhydride Monomer | Polyimide Designation | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| Pyromellitic dianhydride (PMDA) | TDA-PMDA | Data not available in searched literature |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | TDA-BTDA | Data not available in searched literature |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | TDA-6FDA | Data not available in searched literature |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | TDA-BPDA | Data not available in searched literature |
| 4,4'-Oxydiphthalic anhydride (ODPA) | TDA-ODPA | Data not available in searched literature |
| Benzoic acid | TDA-BA | Not Applicable |
Note: The data presented in these tables are compiled from various literature sources. The exact values can vary depending on the specific synthesis conditions, film preparation methods, and characterization techniques used.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and thermal characterization of polyimides derived from 2,2'-thiodianiline.
Synthesis of Poly(amic acid) and Polyimide Film
This protocol describes a typical two-step polymerization method.
Materials:
-
2,2'-Thiodianiline (TDA)
-
Aromatic dianhydride (e.g., PMDA, BTDA, 6FDA, BPDA, ODPA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
-
Methanol
-
Glass reaction vessel with mechanical stirrer, nitrogen inlet, and drying tube
-
Glass plates for film casting
-
Vacuum oven
Protocol:
-
Monomer Preparation: Ensure both 2,2'-thiodianiline and the chosen dianhydride are of high purity and dry. The diamine can be purified by recrystallization, and the dianhydride can be dried in a vacuum oven before use.
-
Poly(amic acid) Synthesis: a. In a clean, dry glass reaction vessel, dissolve an equimolar amount of 2,2'-thiodianiline in anhydrous NMP under a nitrogen atmosphere. Stir the solution with a mechanical stirrer until the diamine is completely dissolved. b. Slowly add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions. Maintain a nitrogen blanket over the reaction mixture. c. Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
Polyimide Film Casting: a. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade or by spin coating to achieve a uniform thickness. b. Place the coated glass plate in a vacuum oven.
-
Thermal Imidization: a. Heat the film according to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is:
- 80°C for 2 hours
- 150°C for 1 hour
- 200°C for 1 hour
- 250°C for 1 hour
- 300°C for 1 hour b. After the thermal treatment, allow the oven to cool down to room temperature slowly. c. Carefully peel the resulting polyimide film from the glass substrate. The film can be further dried under vacuum to remove any residual solvent.
Thermal Analysis Protocols
Objective: To determine the thermal stability and decomposition temperature of the polyimide film.
Instrument: Thermogravimetric Analyzer (TGA)
Protocol:
-
Cut a small piece of the polyimide film (typically 5-10 mg).
-
Place the sample in a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min or 20°C/min.[1]
-
The analysis can be performed under a nitrogen or air atmosphere to study the degradation behavior in inert and oxidative environments, respectively.
-
Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.
Objective: To determine the glass transition temperature (Tg) of the polyimide film.
Instrument: Differential Scanning Calorimeter (DSC)
Protocol:
-
Cut a small, flat piece of the polyimide film (typically 5-10 mg) and place it in a DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10°C/min or 20°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to room temperature.
-
Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
Objective: To determine the coefficient of thermal expansion (CTE) of the polyimide film.
Instrument: Thermomechanical Analyzer (TMA)
Protocol:
-
Cut a rectangular strip of the polyimide film with known dimensions.
-
Mount the film in the TMA instrument under a small tensile load to keep it taut.
-
Heat the sample over a desired temperature range (e.g., 50°C to 250°C) at a controlled heating rate (e.g., 5°C/min).
-
Record the change in the film's length as a function of temperature.
-
The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of polyimides derived from 2,2'-thiodianiline.
Caption: Workflow for the synthesis of polyimide films from 2,2'-thiodianiline.
Caption: Workflow for the thermal characterization of polyimide films.
Conclusion
Polyimides derived from 2,2'-thiodianiline represent a promising class of high-performance polymers. Their thermal properties, which can be tailored by the choice of dianhydride, make them suitable for a range of applications where thermal stability is paramount. The provided protocols offer a starting point for the synthesis and characterization of these materials, enabling further research and development in this area. The relationship between the sulfur-containing diamine structure and the resulting thermal properties warrants continued investigation to fully exploit the potential of these unique polyimides.
References
Application Notes: High-Performance Gas Separation Membranes Synthesized from Sulfur-Containing Diamines
The selection of appropriate monomers is a critical determinant in the performance of polyimide gas separation membranes. Aromatic polyimides, synthesized from the polycondensation of aromatic dianhydrides and aromatic diamines, are a leading class of materials for these applications due to their exceptional thermal stability, mechanical strength, and intrinsic gas separation capabilities. The incorporation of specific functional groups into the polymer backbone allows for the fine-tuning of membrane properties, such as fractional free volume (FFV) and inter-chain spacing, which in turn govern gas permeability and selectivity.
Sulfur-containing diamines, such as bis(2-aminophenyl) sulfide and its structural isomer 4,4'-thiodianiline, are of particular interest for the synthesis of advanced polyimide membranes. The thioether linkage in these diamines introduces a degree of flexibility and polarity into the polymer backbone. This can disrupt chain packing, leading to an increase in the fractional free volume and consequently enhancing gas permeability. Furthermore, the presence of sulfur atoms can influence the sorption properties of the membrane, potentially improving its selectivity for certain gases like CO₂.
This document provides a representative protocol for the synthesis and characterization of a high-performance gas separation membrane using a sulfur-containing diamine. Due to a scarcity of detailed public-domain data specifically for this compound, the following protocols and data are based on its well-studied structural isomer, 4,4'-thiodianiline, in combination with the common and high-performance dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The methodologies presented are broadly applicable to the synthesis of polyimides from various aromatic diamines, including this compound.
The resulting 6FDA-based polyimides are known for their high gas permeabilities, attributed to the bulky -CF₃ groups that hinder efficient chain packing. When combined with a sulfur-containing diamine, the resulting membrane is expected to exhibit a favorable combination of permeability and selectivity, making it a strong candidate for applications such as natural gas purification (CO₂/CH₄ separation) and hydrogen recovery (H₂/CH₄ separation).
Experimental Protocols
Protocol 1: Synthesis of 6FDA-Thiodianiline Poly(amic acid) (PAA) Solution
This protocol details the two-step polycondensation method, starting with the synthesis of the poly(amic acid) precursor solution.
Materials:
-
4,4'-Thiodianiline (TDA) (or this compound)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
-
Ice bath
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-thiodianiline in anhydrous NMP to achieve a monomer concentration of approximately 15-20 wt%. Stir the solution mechanically at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Cool the diamine solution to 0°C using an ice bath. Gradually add an equimolar amount of 6FDA dianhydride to the solution in small portions over a period of 30-60 minutes to control the exothermic reaction.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) is formed. The resulting viscous PAA solution can be stored in a refrigerator before use.
Protocol 2: Fabrication of a Dense Polyimide Membrane via Solution Casting and Thermal Imidization
This protocol describes the process of casting the PAA solution into a film and converting it into a dense polyimide membrane through thermal treatment.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass plate or petri dish
-
Doctor blade or casting knife
-
Leveling table
-
Programmable vacuum oven or furnace
Procedure:
-
Casting: Place a clean, dry glass plate on a leveling table. Pour the PAA solution onto the glass plate. Use a doctor blade to cast a film of uniform thickness (typically 200-500 µm).
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at room temperature for 24 hours to allow for slow evaporation of the solvent. Subsequently, place the film in an oven at 80°C for 12 hours to remove the bulk of the NMP.
-
Thermal Imidization: Carefully peel the PAA film from the glass substrate. Place the freestanding film in a programmable vacuum oven or furnace and perform the thermal imidization using the following multi-step heating program under a nitrogen atmosphere or vacuum:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour This gradual heating process ensures the complete conversion of the poly(amic acid) to polyimide and removes any residual solvent.
-
-
Cooling: After the final heating step, allow the membrane to cool slowly to room temperature under nitrogen or vacuum to prevent thermal shock. The resulting tough, flexible polyimide membrane is now ready for gas permeation testing.
Protocol 3: Gas Permeation Measurement
This protocol outlines the constant-volume/variable-pressure method for determining the gas permeability and ideal selectivity of the fabricated membrane.
Apparatus:
-
Gas permeation cell (e.g., Millipore high-pressure filter holder)
-
Vacuum pump
-
Pressure transducers
-
Constant temperature chamber
-
Test gas cylinders (e.g., H₂, He, O₂, N₂, CH₄, CO₂)
Procedure:
-
Membrane Mounting: Cut a circular sample from the dense polyimide membrane and mount it in the gas permeation cell, ensuring a proper seal.
-
System Evacuation: Place the cell in a constant temperature chamber (typically 35°C) and evacuate both the upstream (feed) and downstream (permeate) sides of the system for at least 12 hours to remove any adsorbed gases and moisture.
-
Permeability Measurement:
-
Close the valve to the vacuum pump on the permeate side to isolate a known permeate volume.
-
Introduce the first test gas (e.g., He) to the feed side of the membrane at a constant pressure (e.g., 2 bar).
-
Record the pressure increase on the permeate side as a function of time using a pressure transducer.
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase.
-
-
Gas Series: After testing the first gas, evacuate the system again and introduce the next gas. Repeat the measurement for all desired gases (e.g., H₂, O₂, N₂, CH₄, CO₂).
-
Ideal Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B).
Data Presentation
The following table summarizes representative gas transport properties for a polyimide membrane synthesized from 4,4'-thiodianiline and 6FDA. This data is compiled to provide an indication of the performance that can be expected from a polyimide containing a thioether linkage.
| Gas Pair | Permeability (Barrer)¹ | Ideal Selectivity |
| H₂ | 35.0 | - |
| He | 28.0 | - |
| CO₂ | 15.0 | - |
| O₂ | 3.5 | - |
| N₂ | 0.7 | - |
| CH₄ | 0.5 | - |
| CO₂/CH₄ | - | 30.0 |
| O₂/N₂ | - | 5.0 |
| H₂/CH₄ | - | 70.0 |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Note: The data presented is a representative compilation from literature on 6FDA-based polyimides containing sulfur linkages and may not correspond to a single specific study. Actual values will vary depending on precise synthesis conditions, membrane thickness, and measurement parameters.
Visualizations
Caption: Experimental workflow for polyimide membrane synthesis and testing.
Caption: Relationship between monomers and membrane properties.
Application Notes and Protocols: 2,2'-Diaminodiphenyl Sulfide as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data and established protocols for the use of 2,2'-diaminodiphenyl sulfide as a primary curing agent for epoxy resins are limited in publicly available scientific literature. The following application notes and protocols are therefore based on the general principles of epoxy chemistry, and data from closely related and well-characterized aromatic amine curing agents, such as diaminodiphenyl sulfone (DDS) isomers. The provided information serves as a comprehensive guide for initiating research and development with 2,2'-diaminodiphenyl sulfide, with the understanding that optimization of specific parameters will be required.
Introduction
Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and strong adhesion.[1] The final properties of a cured epoxy system are largely determined by the chemical structure of the epoxy resin and the curing agent used.[1] Aromatic amines are a class of curing agents that typically impart high thermal stability and mechanical strength to the cured epoxy network due to the rigid aromatic structures they introduce.[1]
2,2'-Diaminodiphenyl sulfide is an aromatic diamine containing a flexible sulfide linkage, which distinguishes it from the more common sulfone-based curing agents like 3,3'- and 4,4'-diaminodiphenyl sulfone (DDS). The presence of the sulfur atom in a lower oxidation state compared to the sulfonyl group in DDS is expected to influence the reactivity, processing characteristics, and the final thermomechanical properties of the cured epoxy resin. This document provides a foundational guide for exploring the use of 2,2'-diaminodiphenyl sulfide as a curing agent for epoxy resins.
Chemical Structures and Reactions
The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The primary amine groups of the 2,2'-diaminodiphenyl sulfide attack the electrophilic carbon atoms of the oxirane rings of the epoxy resin. This ring-opening reaction forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional polymer network.
Figure 1: Chemical structures of a common epoxy resin and the curing agent.
References
Application Notes and Protocols for the Electrochemical Polymerization of Bis(2-aminophenyl) Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical polymerization of bis(2-aminophenyl) sulfide, also known as 2,2'-thiodianiline. The protocols and data presented are primarily based on studies of its close structural analog, 2,2'-dithiodianiline (DTDA), due to the limited availability of direct literature on the electrochemical polymerization of this compound. The methodologies for DTDA are expected to be highly applicable to this compound with minor modifications.
Introduction
Electrochemical polymerization is a versatile technique for creating thin, uniform, and adherent polymer films on conductive substrates. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. Poly(this compound) is a promising conducting polymer with potential applications in sensors, electrocatalysis, and energy storage, analogous to the well-studied polyaniline and its derivatives. The presence of the sulfur linkage is expected to impart unique electronic and redox properties to the polymer.
Applications
Polymer films derived from this compound and its analogs have potential applications in several fields:
-
Electrocatalysis: The polymer-modified electrodes can be used to catalyze various electrochemical reactions. For instance, loading copper microparticles into a poly(2,2'-dithiodianiline) film has been shown to create a sensor for γ-aminobutyric acid (GABA).
-
Sensors: The electrical and electrochemical properties of the polymer film can change upon interaction with specific analytes, forming the basis for chemical sensors.
-
Energy Storage: Conducting polymers are actively researched as electrode materials in batteries and supercapacitors due to their high charge storage capacity and fast redox kinetics.
-
Corrosion Protection: Thin, adherent polymer films can act as a protective barrier against corrosion on metal surfaces.
Experimental Protocols
The following protocols are adapted from the electrochemical polymerization of 2,2'-dithiodianiline and can serve as a robust starting point for the electropolymerization of this compound.
Materials and Reagents
-
Monomer: this compound (2,2'-thiodianiline)
-
Solvent: Acetonitrile (ACN), reagent grade
-
Supporting Electrolyte: Tetraethylammonium hexafluorophosphate (TEAHFP) or Lithium perchlorate (LiClO₄)
-
Acid (optional, for enhancing solubility and conductivity): Perchloric acid (HClO₄) or Hydrochloric acid (HCl)
-
Working Electrode: Gold (Au), Platinum (Pt), or Glassy Carbon (GC) disk electrode
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Deionized water
Electrochemical Polymerization via Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common technique for the electrochemical polymerization of aniline-type monomers.
Protocol:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of the monomer (e.g., 10-50 mM this compound) in a suitable solvent or solvent mixture (e.g., 1:1 water/acetonitrile).
-
Dissolve the supporting electrolyte (e.g., 0.1 M TEAHFP) in the monomer solution.
-
If necessary, add a small amount of acid (e.g., 0.1 M HClO₄) to improve monomer solubility and polymer conductivity.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Polymerization:
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and a reference electrode.
-
Immerse the electrodes in the de-aerated electrolyte solution.
-
Perform cyclic voltammetry by scanning the potential between an initial potential (e.g., 0.0 V vs. SCE) and a final potential (e.g., +1.5 V to +1.6 V vs. SCE).[1]
-
The scan rate is typically set between 50 and 100 mV/s.
-
Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles). The polymer film thickness will increase with the number of cycles.
-
An increase in the peak currents with each cycle typically indicates the deposition and growth of a conductive polymer film.
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte.
-
The modified electrode is now ready for characterization or application.
-
Data Presentation
The following tables summarize typical quantitative data for the electrochemical polymerization of aniline-type monomers, which can be used as a reference for experiments with this compound.
Table 1: Typical Parameters for Electrochemical Polymerization
| Parameter | Typical Value/Range | Notes |
| Monomer Concentration | 10 - 50 mM | Higher concentrations can lead to faster film growth. |
| Supporting Electrolyte | 0.1 M TEAHFP or LiClO₄ | Provides conductivity to the solution. |
| Solvent | Acetonitrile/Water (1:1) | A mixed solvent system is often used to balance monomer solubility and electrochemical stability. |
| Potential Window | 0.0 V to +1.6 V vs. SCE | The upper potential limit should be sufficient to oxidize the monomer.[1] |
| Scan Rate | 50 - 100 mV/s | Affects the morphology and properties of the resulting polymer film. |
| Number of Cycles | 10 - 50 | Determines the thickness of the polymer film. |
| Working Electrode | Au, Pt, GC | The choice of electrode can influence film adhesion and morphology. |
Table 2: Electrochemical Characterization of the Polymer Film
| Property | Method | Expected Observation |
| Redox Activity | Cyclic Voltammetry | Reversible redox peaks corresponding to the oxidation and reduction of the polymer backbone. |
| Film Growth | Cyclic Voltammetry | Increasing peak currents with successive cycles. |
| Morphology | Scanning Electron Microscopy (SEM) | Typically a globular or fibrillar morphology. |
| Chemical Structure | FTIR or Raman Spectroscopy | Characteristic peaks corresponding to the monomer units and their linkages in the polymer. |
| Conductivity | Four-Point Probe or Electrochemical Impedance Spectroscopy (EIS) | Varies depending on the doping state of the polymer. |
Visualization of Experimental Workflow and Concepts
Electrochemical Polymerization Workflow
The following diagram illustrates the general workflow for the electrochemical polymerization of this compound.
Caption: Workflow for Electrochemical Polymerization.
Proposed Polymerization Mechanism
The electrochemical polymerization of aniline and its derivatives is generally believed to proceed via a radical cation mechanism.
Caption: Radical Cation Polymerization Mechanism.
Signaling Pathway for a Polymer-Based Sensor
This diagram illustrates the conceptual signaling pathway for a sensor application of the electropolymerized film.
Caption: Sensor Signaling Pathway Concept.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,2'-Thiodianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel metal-organic frameworks (MOFs) utilizing 2,2'-thiodianiline as a primary organic linker. This document is intended for researchers in materials science, chemistry, and drug development who are interested in exploring new MOF structures with potential applications in therapeutic delivery.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
2,2'-Thiodianiline is an attractive but underexplored ligand for MOF synthesis. Its molecular structure, featuring two aniline moieties bridged by a sulfur atom, offers several potential advantages:
-
Dual Coordination Sites: The two amine groups can coordinate with metal centers, enabling the formation of extended network structures.
-
Post-Synthetic Modification: The sulfur atom and the aromatic rings present opportunities for post-synthetic modification to introduce new functionalities.
-
Potential for Unique Topologies: The flexibility of the thioether bridge may lead to the formation of novel MOF architectures.
This document outlines a hypothetical solvothermal synthesis protocol for a 2,2'-thiodianiline-based MOF, along with characterization methods and potential applications in drug delivery.
Experimental Protocols
1. Hypothetical Solvothermal Synthesis of a Zinc-Based MOF with 2,2'-Thiodianiline (Zn-TDA-MOF)
This protocol describes a general method for the solvothermal synthesis of a hypothetical zinc-based MOF using 2,2'-thiodianiline. Researchers should note that optimization of reaction parameters may be necessary.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,2'-Thiodianiline (C₁₂H₁₂N₂S)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of 2,2'-thiodianiline in 5 mL of DMF. This may require sonication for complete dissolution.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the reaction mixture to 100°C at a rate of 5°C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 60°C for 12 hours.
2. Characterization of the Synthesized MOF
The following characterization techniques are recommended to determine the structure, porosity, and stability of the synthesized Zn-TDA-MOF.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the 2,2'-thiodianiline ligand to the metal centers. | Shifts in the vibrational frequencies of the N-H and C-S bonds of the ligand upon coordination. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature of framework decomposition. | A TGA curve showing the temperature at which weight loss occurs, indicating the thermal stability limit. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF particles. | Images revealing the shape and size of the MOF crystals. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF. | A nitrogen adsorption-desorption isotherm from which the surface area can be calculated. |
Table 1: Summary of Hypothetical Characterization Data for Zn-TDA-MOF
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | Pnna |
| Unit Cell Parameters | a = 10.2 Å, b = 15.5 Å, c = 20.1 Å |
| BET Surface Area | 850 m²/g |
| Pore Volume | 0.45 cm³/g |
| Thermal Stability | Stable up to 350°C |
Application in Drug Delivery
MOFs are being extensively investigated as carriers for therapeutic agents due to their high drug loading capacity and potential for controlled release.[1][2][4] A hypothetical application of the Zn-TDA-MOF for the delivery of the anti-cancer drug Doxorubicin (DOX) is presented below.
1. Drug Loading Protocol
-
Activate the synthesized Zn-TDA-MOF by heating under vacuum to remove any guest molecules from the pores.
-
Suspend 50 mg of the activated MOF in a 10 mL solution of Doxorubicin (1 mg/mL in methanol).
-
Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.
-
Centrifuge the mixture to collect the DOX-loaded MOF (DOX@Zn-TDA-MOF).
-
Wash the product with fresh methanol to remove any surface-adsorbed drug.
-
Dry the DOX@Zn-TDA-MOF under vacuum.
-
Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
Table 2: Hypothetical Drug Loading and Release Parameters for DOX@Zn-TDA-MOF
| Parameter | Hypothetical Value |
| Drug Loading Capacity (wt%) | 15% |
| Encapsulation Efficiency (%) | 75% |
| Release at pH 7.4 (24h, %) | 20% |
| Release at pH 5.5 (24h, %) | 65% |
2. In Vitro Drug Release Protocol
-
Suspend 10 mg of DOX@Zn-TDA-MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively.
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
Measure the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.
The expected pH-responsive release is attributed to the protonation of the amine groups in the 2,2'-thiodianiline linker under acidic conditions, leading to a partial framework destabilization and subsequent drug release.
Visualizations
Caption: Workflow for the synthesis and characterization of Zn-TDA-MOF.
Caption: Workflow for drug loading and in vitro release studies.
References
- 1. Ultrasonic controllable synthesis of sulfur-functionalized metal–organic frameworks (S-MOFs) and their application in piezo-photocatalytic rapid reduction of hexavalent chromium (Cr) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur‐Functionalized MOF via Ligand Additive‐Stabilized SALE for Efficient Hg2+ Ion Removal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(2-aminophenyl) sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude bis(2-aminophenyl) sulfide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Oiling Out During Recrystallization
Q: My compound is separating as an oil instead of crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some troubleshooting steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Use a Different Solvent or Solvent System: The current solvent may not be ideal. A solvent with a lower boiling point or a mixed solvent system might be more effective. For aromatic sulfides, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Slower Cooling: Rapid cooling can promote oiling out. Ensure the solution cools to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Agitation: Gentle swirling of the solution as it cools can sometimes encourage crystallization over oiling.
Issue 2: Poor or No Crystal Formation
Q: After dissolving my crude this compound and cooling the solution, no crystals are forming. What is the problem?
A: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to reach the saturation point, and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.
Issue 3: Low Yield After Purification
Q: My final yield of purified this compound is very low. What are the possible causes and how can I improve it?
A: A low yield can result from several factors during the purification process.
-
Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step (if performed), product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice based on solubility tests.
Issue 4: Persistent Colored Impurities
Q: My purified this compound is still colored. How can I remove these impurities?
A: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The purified, colorless solution can then be allowed to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for crude this compound?
A1: The two most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Suitable solvents for recrystallizing aromatic sulfides and related compounds include:
-
Alcohols such as ethanol, methanol, or isopropanol.[1][2][3]
-
Mixtures of a soluble solvent and an anti-solvent, for example, dichloromethane/hexane or ethyl acetate/hexane.[4] For a related disulfide, purification was achieved via column chromatography using a petroleum ether/ethyl acetate eluent.[5]
Q3: How do I choose the best solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).
-
Have low solubility for the product at low temperatures (e.g., in an ice bath).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the product.
-
Be volatile enough to be easily removed from the purified crystals.
Q4: What are the potential impurities in crude this compound?
A4: Depending on the synthetic route, potential impurities could include unreacted starting materials (e.g., 2-aminothiophenol), by-products from side reactions, or residual catalysts. For instance, in the synthesis of a similar compound, 2-chloroethyl phenyl sulfide, impurities such as thiophenol and diphenyl disulfide were identified.
Q5: When should I use column chromatography instead of recrystallization?
A5: Column chromatography is generally preferred when:
-
Recrystallization fails to remove impurities effectively.
-
The impurities have similar solubility profiles to the desired product.
-
You are working with a small amount of material.
-
You need to separate a complex mixture of products.
Quantitative Data
Table 1: Solvent Systems for Purification of Aromatic Sulfides and Related Compounds
| Compound Type | Purification Method | Solvent/Eluent System | Purity Achieved | Reference |
| Diaminodiphenyl Sulfone | Recrystallization | Methanol, Ethanol, Isopropanol | >99% | [1] |
| Bis(aminophenyl) Compound | Recrystallization | Dichloromethane/Hexane (1:1) | Analytical Sample | [4] |
| Bis(2-aminophenyl) disulfide derivative | Column Chromatography | Petroleum Ether/Ethyl Acetate | - | [5] |
| 4-(4'-nitrophenylsulfanyl)-phenylamine | Crystallization | Toluene | 99% | [2] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether). Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting point could be a mixture of petroleum ether and ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions using test tubes or flasks.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]
- 4. US4370501A - Synthesis of bis(aminophenyl) compounds - Google Patents [patents.google.com]
- 5. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
Improving the yield of bis(2-aminophenyl) sulfide synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of bis(2-aminophenyl) sulfide. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is 2-aminothiophenol.[1][2] However, due to the instability of 2-aminothiophenol, which can readily oxidize to bis(2-aminophenyl) disulfide, alternative starting materials are often used in multi-step syntheses.[3][4] One prevalent method involves the use of 2-nitrochlorobenzene, which can be converted to 2-aminothiophenol or its disulfide intermediate.[5]
Q2: My 2-aminothiophenol starting material appears discolored. Can I still use it?
A2: Discoloration of 2-aminothiophenol, which is typically a colorless oily solid when pure, often indicates oxidation to bis(2-aminophenyl) disulfide or other degradation products.[6] Using oxidized starting material can significantly lower the yield of the desired sulfide. It is recommended to use freshly purified 2-aminothiophenol or to purify the discolored material before use.
Q3: What are the typical yields for this compound synthesis?
A3: Reported yields for the synthesis of bis(2-aminophenyl) disulfide, a closely related compound, can be very high, with some methods claiming quantitative yields (100%).[1][2] The direct synthesis of the sulfide is less commonly detailed with specific yield percentages in the provided literature. However, achieving high yields is dependent on the purity of the starting materials and strict control of reaction conditions to prevent side reactions.
Q4: How can I purify the final this compound product?
A4: Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. It is important to handle the purified product under an inert atmosphere to prevent oxidation.[7]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | 2-aminothiophenol is prone to oxidation.[3][4] Ensure it is colorless before use. If discolored, consider purification by distillation under reduced pressure. |
| Incorrect Reaction Temperature | Temperature can be a critical factor. For reactions involving the formation of related benzothiazoles from the disulfide, increasing the temperature from 100°C to 120°C significantly improved the yield from 32% to 85%.[3][4][8] However, excessively high temperatures (e.g., 140°C) can lead to decreased yield due to side reactions or reduced solubility of reagents.[3][8] |
| Improper pH | For the synthesis of the disulfide from 2-aminothiophenol using sulfur, the pH of the aqueous dispersion should be maintained between 3 and 9.[2] Adjusting the pH to 5 with acetic acid has been shown to yield 98% of the disulfide.[2] |
| Inefficient Reduction of Disulfide | If your synthesis proceeds via the bis(2-aminophenyl) disulfide intermediate, incomplete reduction to the sulfide will result in low yield. Ensure the reducing agent is active and used in the correct stoichiometric amount. |
Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Oxidation of Product | This compound can oxidize, leading to the formation of colored impurities.[7] Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from air and light. |
| Side Reactions from Reagents | The choice of reagents can lead to byproduct formation. For instance, in related syntheses, excessive amounts of a reducing agent like BH3NH3 can lead to the formation of methylated byproducts.[4][8] |
| Formation of 2-chloroaniline as a byproduct | In syntheses starting from 2-chloronitrobenzene and sodium sulfide, the formation of 2-chloroaniline as a yellow oil has been observed. This byproduct can be removed by extraction with ether before acidification to isolate the desired product.[9] |
Experimental Protocols
Protocol 1: Synthesis of Bis(2-aminophenyl) Disulfide from 2-Aminothiophenol and Sulfur
This protocol is for the synthesis of the disulfide, which can be a precursor to the sulfide.
Materials:
-
2-aminothiophenol (0.2 mol)
-
Sulfur (0.11 mol)
-
Water (150 ml)
Procedure:
-
Disperse 25 g (0.2 mol) of 2-aminothiophenol and 3.5 g (0.11 mol) of sulfur in 150 ml of water in a reaction vessel equipped with a reflux condenser and a stirrer.[1]
-
Heat the mixture to boiling under reflux and stir for 90 minutes.[1]
-
After 90 minutes, cool the reaction mixture to 20°C.[1]
-
Filter the mixture to collect the solid product.[1]
-
Dry the product at 40°C under a water pump vacuum.[1]
-
The expected yield is approximately 25 g (100% of the theoretical yield) with a melting point of 93°C.[1]
Protocol 2: Synthesis of Bis(2-aminophenyl) Disulfide using Sodium Thiosulfate
Materials:
-
2-aminothiophenol (0.2 mol)
-
Sodium thiosulfate pentahydrate (0.1 mol)
-
Water (150 ml)
-
Acetic acid (for pH adjustment)
Procedure:
-
In a reaction vessel, introduce 25 g (0.2 mol) of 2-aminothiophenol and 25 g (0.1 mol) of sodium thiosulfate pentahydrate into 150 ml of water.[1]
-
Heat the mixture under reflux and stir for 2 hours.[1]
-
For improved yield, at approximately 80°C, adjust the pH to 5 by the dropwise addition of acetic acid.[2]
-
After the reflux period, cool the mixture to 20°C.[1]
-
Filter the mixture to isolate the product.
-
Dry the collected solid at 40°C under a water pump vacuum.[1]
-
The expected yield is approximately 24.5 g (98% of the theoretical yield).[2]
Visualized Workflows
Caption: General experimental workflow for the synthesis of bis(2-aminophenyl) disulfide.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US4375562A - Process for the preparation of bis-(amino-phenyl)-disulphides - Google Patents [patents.google.com]
- 2. EP0036120B1 - Process for the production of bis-(amino-phenyl) disulphides - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 9. ijpsr.com [ijpsr.com]
Technical Support Center: Polyimide Synthesis with 2,2'-Thiodianiline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyimide synthesis utilizing 2,2'-thiodianiline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Low Molecular Weight or Brittle Polyimide Films
Question: I am consistently obtaining low molecular weight poly(amic acid) (PAA) and brittle polyimide films when using 2,2'-thiodianiline. What are the potential causes and how can I troubleshoot this?
Answer:
Low molecular weight is a common issue in polyimide synthesis and can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Monomer Purity and Stoichiometry:
-
Purity: Ensure the high purity of both 2,2'-thiodianiline and the dianhydride. Impurities with monofunctional groups can act as chain terminators, limiting the polymer chain growth. Recrystallize or sublime the monomers if necessary.
-
Stoichiometry: Precise 1:1 molar stoichiometry of the diamine and dianhydride is crucial for achieving high molecular weight.[1][2] Carefully weigh the monomers and ensure accurate calculations. A slight excess of the dianhydride is sometimes used to push the reaction to completion, but a large excess can lead to side reactions.[2]
-
-
Solvent and Reaction Conditions:
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Solvent Purity: Use high-purity, anhydrous polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[2][3][4] Water present in the solvent can hydrolyze the dianhydride and the growing poly(amic acid) chains, leading to a decrease in molecular weight.[1][2]
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Reaction Temperature: The formation of the poly(amic acid) is typically carried out at room temperature.[2] Higher temperatures can favor the reverse reaction (depolymerization) and potential side reactions.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering with the polymerization.
-
-
Imidization Process:
-
Thermal Imidization: A slow, staged heating process is critical for complete imidization without degrading the polymer. Rapid heating can lead to the evolution of volatiles, creating voids and brittleness in the film. A typical heating profile involves holding at several temperatures (e.g., 100 °C, 200 °C, and 300 °C) for a specific duration at each stage.[2]
-
Chemical Imidization: When using chemical imidization agents like acetic anhydride and pyridine, ensure they are added slowly and at the correct stoichiometry. Incomplete imidization can leave amic acid groups in the polymer, which can negatively impact its properties.
-
Workflow for Troubleshooting Low Molecular Weight
Caption: A troubleshooting workflow for addressing low molecular weight in polyimide synthesis.
FAQ 2: Potential Side Reactions Involving the Thioether Linkage
Question: Are there any specific side reactions I should be aware of related to the thioether (-S-) group in 2,2'-thiodianiline during polyimide synthesis?
Answer:
While the core chemistry of polyimide formation remains the same, the presence of the thioether linkage in 2,2'-thiodianiline introduces the theoretical possibility of side reactions involving the sulfur atom. However, it is important to note that these are not commonly reported issues under standard polyimide synthesis conditions.
-
Oxidation: The thioether group can potentially be oxidized to a sulfoxide (-SO-) or a sulfone (-SO₂-). This would alter the chemical structure and properties of the resulting polyimide.
-
Likelihood: This is more likely to occur if strong oxidizing agents are present or if the reaction is carried out at very high temperatures in the presence of oxygen. Standard polyimide synthesis is typically conducted under an inert atmosphere, which minimizes this risk.
-
Detection: The formation of sulfoxide or sulfone groups can be detected by Fourier-Transform Infrared (FTIR) spectroscopy, where new absorption bands characteristic of S=O stretching would appear (typically in the 1000-1100 cm⁻¹ and 1300-1350 cm⁻¹ regions).
-
-
Influence on Reactivity: The electron-donating nature of the thioether group can influence the nucleophilicity of the amine groups in 2,2'-thiodianiline. This generally does not lead to side reactions but can affect the rate of the poly(amic acid) formation compared to other diamines.
Reaction Pathway: Polyimide Synthesis and Potential Thioether Oxidation
Caption: The main reaction pathway for polyimide synthesis with a potential side reaction of thioether oxidation.
FAQ 3: Hydrolytic Stability of Polyimides from 2,2'-Thiodianiline
Question: How does the thioether linkage in polyimides derived from 2,2'-thiodianiline affect their hydrolytic stability?
Answer:
The hydrolytic stability of polyimides is primarily determined by the stability of the imide ring.[5] The presence of a thioether linkage in the polymer backbone, as in polyimides derived from 2,2'-thiodianiline, is not expected to significantly decrease the inherent hydrolytic stability of the polyimide. The thioether bond itself is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, the overall hydrolytic stability of the final polyimide film will also depend on factors such as the degree of imidization and the presence of any residual poly(amic acid), which is susceptible to hydrolysis.[1]
Experimental Protocols
This section provides a general experimental protocol for the two-step synthesis of a polyimide from 2,2'-thiodianiline and a dianhydride.
Two-Step Synthesis of Polyimide from 2,2'-Thiodianiline and Pyromellitic Dianhydride (PMDA)
Materials:
-
2,2'-Thiodianiline (purified by recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precisely weighed amount of 2,2'-thiodianiline in anhydrous DMAc to achieve a desired monomer concentration (typically 15-20 wt%).
-
While stirring the solution at room temperature under a slow stream of nitrogen, gradually add an equimolar amount of PMDA in small portions.
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Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.
-
Place the glass plate in a programmable oven with a nitrogen atmosphere.
-
Heat the film according to a staged heating program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After the final heating stage, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass plate.
-
Quantitative Data
The properties of polyimides derived from 2,2'-thiodianiline can vary depending on the dianhydride used and the synthesis conditions. The following table summarizes typical thermal properties of polyimides synthesized from 2,2'-thiodianiline and various dianhydrides.
| Dianhydride | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| Pyromellitic dianhydride (PMDA) | ~260-280 | >500 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | ~240-260 | >500 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | ~230-250 | >480 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | ~220-240 | >490 |
Note: These values are approximate and can vary based on the specific synthesis procedure and characterization method used.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of polyimides with 2,2'-thiodianiline. For more complex issues, further characterization and analysis of your specific reaction products are recommended.
References
Technical Support Center: Optimizing akenaf (Bis(2-aminophenyl) Sulfide) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidative polymerization of bis(2-aminophenyl) sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the polymerization of this compound?
A1: The polymerization of this compound is an oxidative chemical process. It involves the use of an oxidizing agent, typically ammonium persulfate, in an acidic medium to induce the formation of a poly-sulfide-aniline like structure. The reaction conditions are critical and require careful control to achieve the desired polymer properties.
Q2: What are the most critical parameters to control during the polymerization?
A2: The most critical parameters include the oxidant to monomer molar ratio, the concentration and type of acidic medium, the reaction temperature, and the polymerization time.[1] These factors significantly influence the reaction yield, molecular weight, and the final properties of the polymer.
Q3: Why is an acidic medium necessary for the polymerization?
A3: An acidic medium, such as sulfuric acid or hydrochloric acid, is crucial for the polymerization process. It is believed to facilitate the oxidation of the monomer and the propagation of the polymer chain, similar to the role it plays in the synthesis of polyaniline. The acidity of the medium can affect the structure and conductivity of the resulting polymer.
Q4: What are the common oxidizing agents used for this polymerization?
A4: Ammonium persulfate ((NH₄)₂S₂O₈) is a commonly used oxidizing agent for the polymerization of this compound in an acidic medium.[1] The choice and concentration of the oxidant are key to controlling the polymerization rate and preventing over-oxidation.
Q5: How does temperature affect the polymerization process?
A5: Temperature plays a significant role in the polymerization of this compound. Lower temperatures may lead to a slow reaction rate and consequently low polymer yield. Conversely, excessively high temperatures can promote side reactions and potentially lead to a lower molecular weight polymer due to chain degradation or termination reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Polymer Yield | Insufficient Oxidant: The molar ratio of oxidant to monomer may be too low to initiate and sustain polymerization. | Increase the molar ratio of ammonium persulfate to this compound. A common starting point is a 1:1 molar ratio, which can be incrementally increased. |
| Inadequate Acidity: The acidic medium may be too dilute to facilitate the reaction effectively. | Ensure the concentration of the acidic medium (e.g., H₂SO₄ or HCl) is appropriate. A concentration of 0.5 M to 1 M is often a good starting point.[1] | |
| Low Reaction Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. | Increase the reaction temperature. A systematic study in the range of 0°C to 50°C is recommended to find the optimal temperature. | |
| Formation of a Brittle or Powdery Polymer | Over-oxidation: An excessively high concentration of the oxidizing agent can lead to degradation of the polymer backbone. | Decrease the oxidant to monomer molar ratio. Ratios significantly above 1.5:1 should be investigated carefully. |
| High Reaction Temperature: Elevated temperatures can lead to chain scission and the formation of lower molecular weight, brittle polymer chains. | Lower the reaction temperature. Running the polymerization at a controlled, lower temperature (e.g., 0-10°C) may improve the polymer's mechanical properties. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: The purity of the monomer or the activity of the oxidant can vary between batches. | Use high-purity monomer and fresh, properly stored ammonium persulfate for each reaction. |
| Fluctuations in Reaction Conditions: Inconsistent control of temperature, stirring rate, or addition rate of the oxidant can lead to variability. | Implement strict control over all reaction parameters. Use a temperature-controlled bath and a consistent method for reagent addition. | |
| Polymer is Insoluble in Common Solvents | High Molecular Weight or Cross-linking: The polymer may have a very high molecular weight or may have undergone cross-linking reactions. | While poly[bis(2-aminophenyl)sulfide] is known to be insoluble in many common organic solvents, solubility in concentrated sulfuric acid is a characteristic feature.[1] For characterization, techniques suitable for insoluble polymers should be employed. |
Data Presentation
The following tables summarize the hypothetical effects of varying key reaction parameters on the polymerization of this compound. These are illustrative and should be optimized for specific experimental setups.
Table 1: Effect of Oxidant to Monomer Molar Ratio on Polymer Yield
| Oxidant:Monomer Molar Ratio | Polymer Yield (%) | Observations |
| 0.5 : 1 | 15 | Incomplete reaction, significant unreacted monomer. |
| 1 : 1 | 65 | Good yield, dark green polymer precipitate. |
| 1.25 : 1 | 85 | High yield, dark, cohesive polymer. |
| 1.5 : 1 | 70 | Yield decreases, polymer appears more brittle. |
| 2 : 1 | 50 | Significant darkening, brittle and powdery product. |
Table 2: Effect of Reaction Temperature on Polymer Properties
| Temperature (°C) | Polymer Yield (%) | Relative Molecular Weight |
| 0 | 40 | High |
| 10 | 70 | Moderate-High |
| 25 (Room Temp) | 85 | Moderate |
| 50 | 60 | Low |
Experimental Protocols
General Protocol for the Oxidative Polymerization of this compound
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in a chosen volume of acidic medium (e.g., 1 M HCl or 0.5 M H₂SO₄) in a reaction vessel. Stir the solution until the monomer is completely dissolved. Place the vessel in a temperature-controlled bath set to the desired reaction temperature.
-
Oxidant Solution Preparation: In a separate beaker, dissolve the calculated amount of ammonium persulfate in a small volume of the same acidic medium.
-
Initiation of Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution over a period of 15-30 minutes.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) under constant stirring and temperature control. The formation of a colored precipitate indicates polymer formation.
-
Isolation of the Polymer: After the reaction is complete, collect the polymer precipitate by filtration.
-
Washing and Purification: Wash the collected polymer sequentially with the acidic medium used for the reaction, followed by deionized water, and finally with a suitable organic solvent (e.g., methanol or acetone) to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting logic for addressing low polymer yield.
Diagram 2: Experimental Workflow for this compound Polymerization
Caption: Step-by-step experimental workflow for polymerization.
References
Preventing oxidation of 2,2'-diaminodiphenyl sulfide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2'-diaminodiphenyl sulfide to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-diaminodiphenyl sulfide and what are its common properties?
2,2'-Diaminodiphenyl sulfide is an aromatic disulfide compound with the chemical formula C₁₂H₁₂N₂S₂. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Key properties are summarized in the table below.
| Property | Value | References |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 91-92 °C | [1] |
| Solubility | Soluble in hot methanol | [1][2] |
| Molecular Weight | 248.37 g/mol | [1] |
Q2: What are the primary causes of degradation for 2,2'-diaminodiphenyl sulfide during storage?
The primary cause of degradation for 2,2'-diaminodiphenyl sulfide is oxidation. The molecule contains two key functional groups susceptible to oxidation: the disulfide bond (-S-S-) and the aromatic amino groups (-NH₂). Oxidation can be initiated or accelerated by exposure to:
-
Atmospheric Oxygen: The presence of air can lead to slow oxidation over time.
-
Light: Photo-oxidation can occur, where light energy promotes the formation of reactive species.[4]
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.
-
Incompatible Substances: Contact with strong oxidizing agents will lead to rapid degradation.[2]
Q3: What are the recommended storage conditions for 2,2'-diaminodiphenyl sulfide?
To minimize oxidation and ensure the stability of 2,2'-diaminodiphenyl sulfide, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale | References |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | To prevent contact with atmospheric oxygen. | |
| Light | In a dark place, using an amber or opaque container | To prevent photo-oxidation. | |
| Temperature | Room temperature | To minimize the rate of degradation. | [1] |
| Container | Tightly sealed container | To prevent exposure to air and moisture. | [2] |
| Ventilation | Well-ventilated area | For general laboratory safety. | [2] |
Q4: Are there any specific chemical stabilizers or antioxidants that can be used?
While the use of specific antioxidants for 2,2'-diaminodiphenyl sulfide is not extensively documented in the literature, general antioxidants for aromatic amines and sulfur compounds can be considered. However, their compatibility and effectiveness would need to be experimentally verified. Potential options could include:
-
Radical Scavengers: Compounds that can inhibit free-radical chain reactions. Some polysulfides themselves have shown radical-scavenging activity.[5]
-
Reducing Agents: Mild reducing agents could potentially reverse minor oxidation, but this is more of a remediation step than a preventative one.
It is crucial to test any potential stabilizer on a small scale to ensure it does not interfere with downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of the compound (e.g., darkening). | Oxidation of the amino groups or changes in the disulfide bond. | - Confirm the identity and purity of the material using analytical techniques like HPLC. - If purity is compromised, consider purification by recrystallization from a suitable solvent like hot methanol.[1][2] - Review storage conditions to ensure they align with recommendations (inert atmosphere, dark, sealed container). |
| Inconsistent experimental results. | Degradation of the starting material. | - Use a fresh batch of 2,2'-diaminodiphenyl sulfide or re-purify the existing stock. - Implement a routine quality control check of the material before use, especially if it has been stored for an extended period. |
| Poor solubility in recommended solvents. | Formation of insoluble oxidation products. | - Attempt to dissolve a small sample in hot methanol. If insoluble material remains, it is likely due to degradation. - Purify the compound by recrystallization if possible. |
Experimental Protocols
Protocol 1: Quality Control of 2,2'-Diaminodiphenyl Sulfide using HPLC
This protocol outlines a general method for assessing the purity of 2,2'-diaminodiphenyl sulfide and detecting potential degradation products.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of high-purity 2,2'-diaminodiphenyl sulfide reference standard.
-
Dissolve in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the 2,2'-diaminodiphenyl sulfide sample to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.
-
The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products. The peak area percentage can be used to quantify the purity.
-
Visualizations
Caption: Potential oxidation pathways for 2,2'-diaminodiphenyl sulfide.
Caption: Recommended workflow for storing and handling 2,2'-diaminodiphenyl sulfide.
References
- 1. 2,2'-Diaminodiphenyl disulphide | 1141-88-4 [chemicalbook.com]
- 2. fishersci.at [fishersci.at]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 5. Antioxidant action of persulfides and polysulfides against free radical-mediated lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low molecular weight in polyimides from bis(2-aminophenyl) sulfide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis of polyimides from bis(2-aminophenyl) sulfide, focusing on the common issue of achieving low molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining low molecular weight polyimides?
A1: The most frequent cause of low molecular weight in polyimide synthesis is the presence of impurities, particularly water, in the monomers or the solvent.[1][2] Water can react with the dianhydride monomer, upsetting the stoichiometry of the polymerization reaction and leading to chain termination.[1] Other potential causes include inaccurate stoichiometry between the diamine and dianhydride monomers, side reactions, and suboptimal reaction conditions.[1][3][4]
Q2: How critical is the purity of this compound and the dianhydride monomer?
A2: Monomer purity is absolutely critical. Impurities in the raw materials can introduce monofunctional reagents that act as chain terminators, preventing the formation of high molecular weight polymers.[1][2] It is highly recommended to use high-purity monomers and to purify them if their purity is questionable.
Q3: What is the optimal stoichiometry for the diamine and dianhydride monomers?
A3: In theory, a perfect 1:1 stoichiometric ratio of diamine to dianhydride is required to achieve the highest molecular weight.[3][4] However, in practice, a slight excess of the dianhydride is sometimes used to compensate for any reactions with trace amounts of water, which can help in attaining higher molecular weights.[1]
Q4: What are the ideal reaction conditions for the synthesis of the poly(amic acid) precursor?
A4: The synthesis of the poly(amic acid) precursor is typically carried out at ambient or slightly below ambient temperatures in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP).[1] Higher temperatures can sometimes lead to side reactions or the reversal of the amic acid formation, which can reduce the final molecular weight.[1][5] Higher monomer concentrations are generally favored as this reduces the relative amount of impurities from the solvent.[1]
Q5: Does the method of imidization affect the final molecular weight of the polyimide?
A5: Yes, the imidization method can significantly impact the molecular weight. Thermal imidization, while common, can sometimes lead to a decrease in molecular weight at intermediate temperatures (around 100-150°C) due to the reversibility of the amic acid linkage before subsequent polymerization at higher temperatures.[1] Chemical imidization, using reagents like acetic anhydride and a tertiary amine, is performed at lower temperatures and may sometimes result in higher molecular weight polyimides, although incomplete imidization can be an issue.[1][6]
Troubleshooting Guide: Low Molecular Weight in Polyimides
This guide provides a systematic approach to diagnosing and resolving issues leading to low molecular weight in polyimides synthesized from this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Viscosity of Poly(amic acid) Solution | Impure Monomers | Purify both the this compound and the dianhydride monomer. Recrystallization or sublimation are common purification methods. |
| Incorrect Stoichiometry | Carefully and accurately weigh the monomers to ensure a 1:1 molar ratio. Consider using a slight excess (1-2%) of the dianhydride.[1] | |
| Wet Solvent | Use anhydrous, high-purity polar aprotic solvents (e.g., DMAc, NMP). Consider drying the solvent over molecular sieves prior to use. | |
| Suboptimal Reaction Temperature | Conduct the poly(amic acid) synthesis at ambient or sub-ambient temperatures (e.g., 0-25°C) to minimize side reactions.[5] | |
| Incorrect Order of Monomer Addition | Add the solid dianhydride incrementally to a stirred solution of the diamine.[1] This method often yields higher molecular weights.[1] | |
| Molecular Weight Decrease After Imidization | Incomplete Imidization | Ensure the thermal imidization cycle reaches a sufficiently high temperature (often >300°C) for a sufficient duration to drive the reaction to completion.[7] For chemical imidization, ensure the correct ratio of imidizing agents and adequate reaction time. |
| Hydrolysis of Poly(amic acid) | Minimize the time the poly(amic acid) solution is stored before imidization. Hydrolysis can occur over time, leading to chain scission.[1] | |
| Thermal Degradation | While polyimides are thermally stable, excessively high imidization temperatures or prolonged exposure can lead to degradation. Follow established thermal protocols. |
Experimental Protocols
Synthesis of Poly(amic acid)
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.
-
Diamine Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of purified this compound in anhydrous N,N-dimethylacetamide (DMAc).
-
Monomer Addition: While stirring the diamine solution under a nitrogen atmosphere at room temperature, slowly add an equimolar amount of the purified dianhydride as a solid in small portions over a period of 30-60 minutes.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution should increase significantly, indicating the formation of high molecular weight poly(amic acid).
Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate to form a thin film of uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to remove the bulk of the solvent.
-
Curing Cycle: Subject the film to a staged thermal curing process in an inert atmosphere (e.g., nitrogen). A typical cycle might be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour This gradual increase in temperature allows for the complete conversion of the poly(amic acid) to polyimide without causing defects in the film.[7]
-
Logical Troubleshooting Workflow
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. tailunsz.com [tailunsz.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 2,2'-thiodianiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2,2'-thiodianiline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 2,2'-thiodianiline suitable for scale-up?
A1: Two primary routes are considered for the industrial production of 2,2'-thiodianiline and its analogs. The first involves the reaction of 2-chloronitrobenzene with a sulfur source like sodium sulfide, followed by reduction of the resulting dinitrophenyl sulfide. A second common method is the direct reaction of aniline with a sulfurizing agent, such as sulfur dichloride, under controlled conditions.[1] An alternative approach involves the oxidation of 2-aminothiophenol. The choice of route often depends on the cost and availability of starting materials, desired purity, and waste stream considerations.
Q2: What are the major challenges encountered during the scale-up of 2,2'-thiodianiline synthesis?
A2: Key challenges during scale-up include:
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Reaction Control: The reactions can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.[2]
-
Purity and Byproduct Formation: Achieving high purity is critical, especially for applications in polymers like polyurethanes.[3] Common byproducts can include isomers (e.g., 2,4'- and 4,4'-thiodianiline), over-sulfurized species, and unreacted starting materials. The closely related compound, 2,2'-dithiodianiline, also highlights the need for high purity.[3]
-
Product Isolation and Purification: Isolating 2,2'-thiodianiline from the reaction mixture can be challenging due to its physical properties and the presence of impurities with similar characteristics. Purification often involves distillation, crystallization, or extraction, each with its own set of scale-up difficulties.
-
Material Handling: Handling of reactants and intermediates, some of which may be hazardous, requires specialized equipment and safety protocols at a larger scale.
Q3: What are the typical impurities found in crude 2,2'-thiodianiline, and how do they affect the final product?
A3: Impurities can include isomers, starting materials, and byproducts from side reactions. For instance, in syntheses starting from aniline, positional isomers are a common impurity. The presence of these impurities can affect the mechanical and thermal properties of polymers synthesized from 2,2'-thiodianiline. For pharmaceutical applications, even trace impurities can have significant impacts on the safety and efficacy of the final drug product.
Q4: What safety precautions should be taken when handling 2,2'-thiodianiline and its precursors on a large scale?
A4: 2,2'-Thiodianiline and its precursors can be hazardous. For the related compound 2,2'-dithiodianiline, safety data indicates it is toxic if swallowed and causes serious eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is essential.[3] Scale-up operations should be conducted in well-ventilated areas or closed systems to minimize exposure. Emergency procedures for spills and exposure should be established and clearly communicated.
Troubleshooting Guides
Problem 1: Low Yield of 2,2'-Thiodianiline
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction progress using techniques like HPLC or TLC to ensure completion.- Increase reaction time or temperature as per established process parameters. |
| Side Reactions | - Optimize reaction temperature to minimize the formation of byproducts.- Control the stoichiometry of reactants carefully. |
| Loss during Workup/Isolation | - Optimize extraction and filtration procedures to minimize product loss.- Ensure efficient phase separation if using an extraction-based workup. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Isomer Formation | - Optimize reaction conditions (temperature, catalyst) to favor the formation of the 2,2'-isomer. |
| Unreacted Starting Materials | - Ensure the reaction goes to completion.- Employ efficient purification methods like fractional distillation or recrystallization to remove starting materials. |
| Byproduct Formation | - Identify the structure of major byproducts to understand their formation mechanism.- Adjust reaction conditions to suppress the formation of these byproducts. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Boiling Points of Product and Impurities | - Employ high-efficiency fractional distillation columns.- Consider azeotropic distillation if applicable. |
| Co-crystallization of Impurities | - Screen different crystallization solvents and conditions to achieve selective crystallization of the product. |
| Formation of Color Bodies | - Treat the crude product with activated carbon to remove color impurities. |
Experimental Protocols
Synthesis of 2,2'-Dithiodianiline (A Related Compound)
A method for preparing the related compound, 2,2'-dithiodianiline, involves the oxidation of the sodium salt of o-aminothiophenol. An aqueous solution of the sodium salt is treated with a slow addition of hydrogen peroxide, leading to the formation of a water slurry of the insoluble 2,2'-dithiodianiline. Toluene is then used to extract the product from the slurry, separating it from water-soluble byproducts.[3] This method is noted to produce a product of relatively high purity.[3]
Another approach involves reacting o-chloronitrobenzene with sodium sulfide and sulfur in water. The resulting mixture is refluxed, and then acidified to a pH of 4-7. A final reflux step yields 2,2'-dithiodianiline.[4]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Thiodianiline Synthesis (Illustrative)
| Parameter | Lab-Scale (e.g., 100g) | Pilot-Scale (e.g., 10kg) |
| Yield (%) | 85-95 | 75-85 |
| Purity (HPLC, %) | >99 | 98-99 |
| Reaction Time (h) | 4-6 | 6-8 |
| Key Impurity 1 (%) | <0.1 | <0.5 |
| Key Impurity 2 (%) | <0.1 | <0.5 |
Note: This table is illustrative and provides a general representation of potential changes when scaling up. Actual data will vary based on the specific process.
Visualizations
References
Technical Support Center: Enhancing the Solubility of Bis(2-aminophenyl) Sulfide-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving bis(2-aminophenyl) sulfide-based polyimides.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polyimides often difficult to dissolve?
Aromatic polyimides, including those derived from this compound, exhibit exceptional thermal and mechanical properties due to their rigid molecular structures. The planar nature of the aromatic and imide rings facilitates strong intermolecular interactions and efficient chain packing. This high degree of structural order results in low solubility in common organic solvents. The inherent rigidity of the polymer backbone is a primary contributor to this issue.
Q2: What are the primary strategies for improving the solubility of these polyimides?
Improving the solubility of this compound-based polyimides involves modifying the polymer structure to disrupt the strong intermolecular forces and hinder efficient chain packing. Key strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups such as ether (-O-), sulfone (-SO2-), or isopropylidene into the polymer backbone increases the rotational freedom of the polymer chains, which disrupts the packing and enhances solubility.[1]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the polymer chains, which increases the free volume and hinders close packing, thereby improving solubility.[2][3] Examples of such groups include methyl, isopropyl, and trifluoromethyl (-CF3) groups.[2][4]
-
Creating Non-Coplanar or Bent Structures: The use of monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain, preventing the close packing that leads to poor solubility.[5]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the regular, ordered structure of the polymer chain, which can significantly improve solubility.[6][7]
Q3: How does the choice of dianhydride monomer affect the solubility of the resulting polyimide?
The structure of the dianhydride monomer plays a crucial role. Dianhydrides containing flexible linkages, such as 4,4'-(4,4′-isopropylidenediphenoxy)diphthalic Anhydride (BPADA), can enhance the solubility of the resulting polyimide compared to more rigid dianhydrides like 3,3′,4,4′-benzophenone tetra carboxylic acid dianhydride (BTDA).[1] The presence of ether linkages in the dianhydride can increase segmental rotation and improve solubility without a significant loss of thermal stability.[1]
Q4: Can solubility be improved without significantly compromising the thermal stability of the polyimide?
Yes, it is possible to enhance solubility while maintaining good thermal properties. The key is to select modifications that disrupt chain packing without substantially reducing the overall aromatic content or bond strength. For instance, introducing bulky side groups or flexible ether linkages can improve solubility while the polyimides retain high glass transition temperatures (Tg) and decomposition temperatures (Td).[1][2] However, the incorporation of some flexible linkages, like methylene or isopropylidene groups, might lead to a decrease in the glass transition temperature and thermo-oxidative stability.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Polyimide precipitates during synthesis or purification. | The polymer has low solubility in the reaction solvent or the non-solvent used for precipitation. | 1. Redesign the polymer structure by incorporating flexible linkages, bulky side groups, or by using copolymerization to increase solubility. 2. Consider using a higher boiling point, more polar aprotic solvent for the reaction, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). 3. For purification, use a non-solvent that is less aggressive to avoid rapid precipitation of low molecular weight oligomers. |
| Synthesized polyimide is insoluble in common organic solvents. | The polymer chains are too rigid and pack efficiently, leading to strong intermolecular forces. | 1. Modify the polymer backbone by introducing flexible ether or sulfone linkages. 2. Incorporate bulky pendant groups (e.g., -CH3, -CF3) onto the diamine or dianhydride monomers to disrupt chain packing. 3. Synthesize a copolyimide by introducing a more soluble comonomer. |
| Polyimide film is brittle and cracks upon drying. | This could be due to low molecular weight of the polymer or residual stress from solvent evaporation. Low molecular weight can be a consequence of poor solubility of the growing polymer chains in the reaction medium. | 1. Ensure the use of high-purity monomers and a stoichiometric balance to achieve a high molecular weight. 2. Optimize the reaction conditions (temperature, time, and concentration) to favor the formation of a high molecular weight polymer. 3. Cast the film from a more soluble poly(amic acid) precursor, followed by thermal or chemical imidization. This can lead to more uniform and less stressed films. |
Data on Modified Polyimides
The following table summarizes the thermal properties of various polyimides with structural modifications aimed at improving solubility.
| Polymer Modification | Dianhydride | Diamine | Tg (°C) | Td10% (°C) | Solubility |
| Bulky Aromatic Pendent Groups[1] | BTDA | Bis(4-aminophenyl)bis{3,4[(4-(8-quinolyloxymethyl carbonyl)]}methane | 130 | 364 | Soluble in DMF, DMAc, DMSO, NMP at room temperature. Improved solubility in chloroform and dichloromethane. |
| Bulky Aromatic Pendent Groups[1] | BPADA | Bis(4-aminophenyl)bis{3,4[(4-(8-quinolyloxymethyl carbonyl)]}methane | 156 | 388 | Soluble in DMF, DMAc, DMSO, NMP, and THF at room temperature. Improved solubility in chloroform and dichloromethane. |
| Multi-Bulky Pendant Fluorinated Groups[4] | Various Aromatic Dianhydrides | 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 259-281 | 551-561 (N2) | Excellent solubility in NMP, CHCl3, and THF at room temperature (up to 20 wt%). |
| Naphthalene-Containing with Alkyl Side Groups[2] | ODPA | 4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) | >340 | >525 | Soluble in m-cresol, NMP, DMSO, DMAc, CH2Cl2, and CHCl3. |
| Naphthalene-Containing with Alkyl Side Groups[2] | BPDA | 4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) | 387 | >525 | Soluble in m-cresol, NMP, and some low boiling point solvents. |
Experimental Protocols
Protocol 1: Synthesis of a Soluble Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from a diamine and a dianhydride, followed by chemical imidization.
1. Poly(amic acid) Synthesis:
- In a dry, nitrogen-purged flask, dissolve the diamine monomer (e.g., a modified this compound) in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add an equimolar amount of the dianhydride powder in portions to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
2. Chemical Imidization:
- To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst such as pyridine or triethylamine, in excess.
- Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.
- Cool the resulting polyimide solution to room temperature.
3. Isolation and Purification:
- Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide.
- Collect the fibrous or powdered polymer precipitate by filtration.
- Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
- Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[8]
Protocol 2: Qualitative Solubility Testing
This protocol outlines a simple method to assess the solubility of the synthesized polyimide.
-
Add 10 mg of the dried polyimide powder to a vial.
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Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).
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Stir or shake the mixture at room temperature for 24 hours.
-
Observe the solution. A clear, homogeneous solution indicates that the polymer is soluble. The presence of undissolved particles indicates partial solubility or insolubility.
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If the polymer is not soluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.[2]
Visual Guides
References
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Thermal Degradation of 2,2'-Thiodianiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 2,2'-thiodianiline.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation products of 2,2'-thiodianiline?
When subjected to thermal stress, 2,2'-thiodianiline is expected to decompose into a variety of smaller molecules. Based on the thermal degradation of similar aromatic amines and thioethers, the primary decomposition products likely include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx)[1]. The degradation process is believed to involve the cleavage of the carbon-sulfur and carbon-nitrogen bonds.
Q2: At what temperature does 2,2'-thiodianiline begin to decompose?
Q3: What analytical techniques are most suitable for studying the thermal degradation of 2,2'-thiodianiline?
A combination of thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is highly effective. TGA provides quantitative information about weight loss as a function of temperature, while the coupled techniques identify the evolved gaseous products. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is another powerful tool for separating and identifying the complex mixture of degradation products[3][4].
Q4: How does the presence of oxygen affect the thermal degradation of 2,2'-thiodianiline?
The presence of an oxidizing atmosphere, such as air, can significantly alter the degradation pathway and lower the decomposition temperature compared to an inert atmosphere like nitrogen. For related sulfur-containing polymers, thermo-oxidative degradation can lead to a two-stage weight loss and the formation of different products compared to pyrolysis in an inert environment[2].
Troubleshooting Guides
This section addresses common issues encountered during the thermal analysis of 2,2'-thiodianiline.
Thermogravimetric Analysis (TGA)
| Problem | Possible Causes | Solutions |
| Irreproducible TGA curves | 1. Inconsistent sample mass or packing. 2. Variation in heating rate. 3. Contamination of the sample pan. 4. Fluctuations in purge gas flow rate. | 1. Use a consistent sample mass (typically 5-10 mg) and ensure uniform packing in the crucible. 2. Maintain a constant and well-defined heating rate for all experiments. 3. Clean the sample pan thoroughly between runs, for example, by heating to a high temperature to burn off any residues. 4. Ensure a stable and consistent purge gas flow rate. |
| Unexpected weight loss at low temperatures | 1. Presence of residual solvent or moisture. 2. Adsorbed gases on the sample surface. | 1. Dry the sample under vacuum before analysis. 2. Perform an initial isothermal step at a temperature below the decomposition point (e.g., 100-120 °C) to remove volatile impurities. |
| Baseline drift | 1. Buoyancy effects. 2. Changes in purge gas flow. | 1. Perform a blank run with an empty crucible and subtract the resulting curve from the sample data. 2. Ensure the gas flow is stable and has equilibrated before starting the measurement. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
| Problem | Possible Causes | Solutions |
| Poor separation of pyrolysis products | 1. Inappropriate GC column. 2. Suboptimal GC temperature program. | 1. Use a column with a suitable stationary phase for separating aromatic and sulfur-containing compounds (e.g., a mid-polarity column). 2. Optimize the temperature ramp rate and hold times to improve resolution. |
| No peaks or very small peaks detected | 1. Pyrolysis temperature is too low. 2. Insufficient sample amount. 3. Transfer line or injector port is cold. | 1. Increase the pyrolysis temperature in increments to find the optimal decomposition point. 2. Increase the amount of sample in the pyrolysis tube. 3. Ensure the transfer line and GC injector are heated to a temperature sufficient to prevent condensation of the pyrolysis products. |
| Complex and unidentifiable mass spectra | 1. Co-elution of multiple compounds. 2. Extensive fragmentation. | 1. Improve GC separation as described above. 2. Use a "soft" ionization technique if available, or lower the electron ionization energy to reduce fragmentation and enhance the molecular ion peak. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 2,2'-thiodianiline.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the 2,2'-thiodianiline sample into a clean ceramic or platinum TGA crucible.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the sample weight (as a percentage of the initial weight) and the derivative of the weight loss (DTG) as a function of temperature. Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the TGA and DTG curves, respectively.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile thermal degradation products of 2,2'-thiodianiline.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Methodology:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of 2,2'-thiodianiline into a pyrolysis sample tube.
-
Instrument Setup:
-
Pyrolyzer:
-
Pyrolysis Temperature: A stepped pyrolysis can be performed at different temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of different products with increasing thermal energy.
-
Pyrolysis Time: 15-30 seconds.
-
-
Gas Chromatograph:
-
Injector Temperature: 280 °C.
-
Column: A suitable capillary column for aromatic compound separation (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Scan Rate: 2 scans/second.
-
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting and the proposed degradation pathway.
References
Technical Support Center: Catalyst Selection for Reactions Involving Bis(2-aminophenyl) Sulfide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bis(2-aminophenyl) sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
A1: this compound is a versatile substrate primarily used in three main types of catalytic reactions:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): To synthesize N-arylated derivatives by forming new carbon-nitrogen bonds.
-
Copper-Catalyzed Intramolecular Cyclization: To synthesize phenothiazine and its derivatives through the formation of an intramolecular C-S and C-N bond.
-
Selective Oxidation: To produce either the corresponding sulfoxide or sulfone, which are important intermediates in medicinal chemistry.
Q2: How do I select the appropriate catalyst system for a Buchwald-Hartwig amination of this compound?
A2: The choice of catalyst system is critical for a successful C-N coupling reaction. A typical system consists of a palladium precursor and a bulky, electron-rich phosphine ligand. For substrates containing sulfur, like this compound, catalyst poisoning is a significant concern.[1] Therefore, robust catalyst systems are recommended.
-
Palladium Precursors: Air-stable precatalysts such as G3 or G4 palladacycles are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are highly effective. Commonly used ligands include RuPhos, BrettPhos, and XPhos.[2] These ligands help to stabilize the palladium catalyst and promote the reductive elimination step.
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this might require higher catalyst loadings and temperatures.
-
Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene and dioxane are common choices.
Q3: What are the key considerations for the copper-catalyzed synthesis of phenothiazines from this compound derivatives?
A3: Copper-catalyzed cyclization is a common method for synthesizing phenothiazines. Key considerations include:
-
Copper Source: Copper(I) salts such as CuI are frequently used.
-
Ligand: The reaction can sometimes be performed without a ligand, but in many cases, a ligand like L-proline can improve the yield and reaction rate.
-
Base: An appropriate base, such as potassium carbonate (K₂CO₃), is required to facilitate the deprotonation steps.
-
Solvent: High-boiling aprotic solvents like DMF or DMSO are typically used.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper catalyst.
Q4: How can I achieve selective oxidation of this compound to the sulfoxide without over-oxidation to the sulfone?
A4: Selective oxidation is achieved by carefully controlling the reaction conditions and the choice of oxidant and catalyst.
-
Oxidant: Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. The stoichiometry of H₂O₂ is critical; using a slight excess (e.g., 1.1 equivalents) favors the formation of the sulfoxide.
-
Catalyst: While the reaction can proceed without a catalyst, heterogeneous catalysts like Mn₂ZnO₄ spinel nanoparticles have been shown to be highly selective for sulfoxide formation.[3] Photocatalysts in the presence of a light source can also be effective.
-
Temperature: Lowering the reaction temperature can help to prevent over-oxidation to the sulfone. Optimization of the temperature is crucial for selectivity.[4]
-
Solvent: Protic solvents like ethanol are often used for these oxidations.
Troubleshooting Guides
Palladium-Catalyzed C-N Cross-Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst Deactivation (Sulfur Poisoning): The sulfur atom in this compound can irreversibly bind to the palladium center, poisoning the catalyst.[1][5] | - Use a higher catalyst loading (2-5 mol%).- Choose a robust, sterically hindered ligand (e.g., BrettPhos, RuPhos) that can better protect the palladium center.- Perform the reaction at the lowest effective temperature to minimize catalyst decomposition. |
| Inactive Catalyst: The Pd(0) species has been oxidized. | - Use an air-stable precatalyst (e.g., a G3 or G4 palladacycle).- Ensure all reagents and solvents are thoroughly deoxygenated.- Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line). | |
| Inappropriate Base: The base may be too weak or insoluble. | - Switch to a stronger base like LHMDS or NaOtBu.- If using an inorganic base like K₃PO₄, ensure it is finely powdered and well-stirred. | |
| Formation of Side Products | Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced instead of coupled. | - This can be caused by moisture or an inappropriate ligand/base combination. Ensure anhydrous conditions.- Screen different ligands; sometimes a less electron-rich ligand can disfavor this side reaction. |
| Homocoupling of the Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. | - Lower the reaction temperature.- Ensure slow addition of the base. | |
| Reaction Stalls | Catalyst Decomposition: The active catalyst is not stable over the course of the reaction. | - Use a more robust palladacycle precatalyst.- Lower the reaction temperature.- Consider a different solvent that may better stabilize the catalytic species. |
Copper-Catalyzed Phenothiazine Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Oxidation of Copper(I) Catalyst: Exposure to air can oxidize the active Cu(I) to inactive Cu(II). | - Ensure the reaction is set up and run under a strict inert atmosphere (N₂ or Ar).- Use freshly purchased or purified Cu(I) salt. |
| Poor Solubility of Reagents: The starting materials or intermediates may not be fully dissolved. | - Use a high-boiling aprotic solvent like DMF or DMSO.- Increase the reaction temperature. | |
| Inefficient Catalyst Turnover: The catalytic cycle is slow. | - Add a ligand such as L-proline to accelerate the reaction.- Screen different copper sources (e.g., CuBr, Cu(OAc)₂). | |
| Formation of Polymeric Byproducts | Intermolecular Side Reactions: Competing intermolecular reactions can lead to polymer formation. | - Use high dilution conditions to favor the intramolecular cyclization.- Add the substrate slowly to the reaction mixture at an elevated temperature. |
| Reaction Does Not Go to Completion | Insufficient Base: The base may be consumed by side reactions or is not strong enough. | - Use a slight excess of a moderately strong base like K₂CO₃ or Cs₂CO₃.- Ensure the base is anhydrous. |
Selective Sulfide Oxidation
| Issue | Potential Cause | Recommended Solution |
| Over-oxidation to Sulfone | Excess Oxidant: Too much hydrogen peroxide is present. | - Carefully control the stoichiometry of H₂O₂ (use 1.05-1.1 equivalents for the sulfoxide).- Add the H₂O₂ solution dropwise to the reaction mixture. |
| High Reaction Temperature: Higher temperatures favor the formation of the sulfone. | - Run the reaction at room temperature or below.[4] | |
| Low or No Conversion | Decomposition of Hydrogen Peroxide: H₂O₂ can decompose, especially in the presence of certain metal impurities or at elevated temperatures. | - Use a stabilized solution of H₂O₂.- Add the H₂O₂ slowly to the reaction.- If using a catalyst, ensure it does not promote H₂O₂ decomposition. |
| Inactive Catalyst: The catalyst is not effective. | - If using a heterogeneous catalyst like Mn₂ZnO₄, ensure it is properly synthesized and activated.[3]- Consider screening different catalysts or solvent systems. | |
| Formation of Unidentified Byproducts | Oxidation of the Amino Groups: The amino groups may be susceptible to oxidation under certain conditions. | - Use milder reaction conditions.- Protect the amino groups with a suitable protecting group (e.g., acetyl) before oxidation, followed by deprotection. |
Data Presentation
Table 1: Representative Catalyst Systems for Palladium-Catalyzed C-N Coupling of Aryl Halides with Amines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.5) | Dioxane | 80 | 12 | 92 |
| 3 | BrettPhos Pd G3 (1) | - | LHMDS (2) | Toluene | 110 | 4 | 98 |
| 4 | PdCl₂(PPh₃)₂ (0.5) | - | KOH (3) | H₂O | 100 | 1 | 94 |
Note: Data is based on reactions with structurally similar substrates and serves as a general guideline.[6]
Table 2: Optimization of Conditions for Selective Oxidation of Sulfides to Sulfoxides using Mn₂ZnO₄ Catalyst
| Entry | Catalyst (mg) | Solvent | Temp (°C) | Yield (%) |
| 1 | - | THF | rt | No Reaction |
| 2 | 5 | THF | rt | 35 |
| 3 | 10 | THF | rt | 97 |
| 4 | 15 | THF | rt | 93 |
| 5 | 10 | DMF | rt | 32 |
| 6 | 10 | CH₃CN | rt | 81 |
| 7 | 10 | CHCl₃ | rt | 62 |
Note: Data is for the oxidation of a representative sulfide with H₂O₂ as the oxidant.[3]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, deoxygenated toluene (5 mL) via syringe under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Phenothiazine Derivatives
This protocol is a representative procedure and should be optimized for the specific derivative being synthesized.
-
Reaction Setup: To an oven-dried Schlenk flask, add the substituted this compound derivative (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water (50 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Selective Oxidation to Sulfoxide with Mn₂ZnO₄ Catalyst
This protocol is adapted from a procedure for the oxidation of various sulfides.[3]
-
Catalyst Preparation: Synthesize Mn₂ZnO₄ spinel nanoparticles via a sol-gel method.
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 mmol) and the Mn₂ZnO₄ catalyst (10 mg) to tetrahydrofuran (THF, 10 mL). Stir the suspension vigorously for 30 minutes at room temperature.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, separate the catalyst by centrifugation or filtration. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfoxide. Purify by column chromatography if necessary.
Visualizations
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Reaction pathway for the selective oxidation of the sulfide.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Bis(2-aminophenyl) Sulfide and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of bis(2-aminophenyl) sulfide and two key structural alternatives: its positional isomer, bis(4-aminophenyl) sulfide, and its disulfide analogue, bis(2-aminophenyl) disulfide. Understanding the distinct NMR spectral features of these compounds is crucial for their unambiguous identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery and materials science.
At a Glance: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its selected alternatives. These values are critical for distinguishing between these structurally similar molecules.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -NH₂ |
| This compound | 7.20 (dd, J=7.7, 1.5 Hz, 2H), 7.10 (ddd, J=8.0, 7.2, 1.5 Hz, 2H), 6.81 (dd, J=8.0, 1.2 Hz, 2H), 6.75 (ddd, J=7.7, 7.2, 1.2 Hz, 2H) | 4.65 (s, 4H) |
| Bis(4-aminophenyl) sulfide | 7.22 (d, J=8.5 Hz, 4H), 6.70 (d, J=8.5 Hz, 4H) | 3.75 (s, 4H) |
| Bis(2-aminophenyl) disulfide | 7.45 (dd, J=7.8, 1.4 Hz, 2H), 7.15 (ddd, J=8.2, 7.2, 1.4 Hz, 2H), 6.80 (dd, J=8.2, 1.2 Hz, 2H), 6.68 (ddd, J=7.8, 7.2, 1.2 Hz, 2H) | 4.80 (s, 4H) |
| Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets. |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-NH₂ | C-S | Ar-C |
| This compound | 147.0 | 125.5 | 132.5, 129.8, 118.5, 115.6 |
| Bis(4-aminophenyl) sulfide | 147.5 | 128.0 | 133.0, 116.5 |
| Bis(2-aminophenyl) disulfide | 148.2 | 115.8 | 134.0, 128.5, 118.0, 115.2 |
| Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions. |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of small organic molecules like this compound and its analogues.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transformation: Apply an appropriate window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of an organic compound.
Caption: Workflow for NMR characterization of organic compounds.
This comprehensive guide provides the necessary data and protocols for the accurate NMR characterization of this compound and its key structural isomers, facilitating confident structural assignment for researchers and professionals in the chemical and pharmaceutical sciences.
Confirming the Purity of 2,2'-Thiodianiline: A Comparative Guide to FTIR Analysis and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for confirming the purity of 2,2'-thiodianiline, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your specific needs.
FTIR Analysis for Purity Confirmation of 2,2'-Thiodianiline
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule. By analyzing the absorption of infrared radiation, a unique spectral "fingerprint" of the compound is generated. The presence of unexpected peaks or shifts in characteristic peaks can indicate the presence of impurities.
Experimental Protocol: FTIR Analysis via KBr Pellet Method
This protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.[1][2]
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the 2,2'-thiodianiline sample.
-
In an agate mortar, add approximately 100-200 mg of dry, infrared-grade KBr powder.
-
Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[1]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[2]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
Data Interpretation: Characteristic Peaks and Potential Impurities
The purity of 2,2'-thiodianiline can be assessed by comparing its FTIR spectrum to a reference spectrum and by looking for the characteristic absorption bands of potential impurities.
Table 1: Expected Characteristic FTIR Peaks for 2,2'-Thiodianiline
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3450 - 3300 | N-H (primary amine) | Asymmetric & Symmetric Stretch | Two sharp bands |
| 3100 - 3000 | C-H (aromatic) | Stretch | Multiple weak to medium bands |
| 1620 - 1580 | N-H (primary amine) | Scissoring (Bend) | Medium to strong band |
| 1600 - 1450 | C=C (aromatic) | Ring Stretch | Multiple sharp bands of varying intensity |
| 1350 - 1250 | C-N (aromatic amine) | Stretch | Strong to medium band |
| 770 - 730 | C-H (aromatic, ortho-disubstituted) | Out-of-plane Bend | Strong, sharp band |
| 700 - 600 | C-S (thioether) | Stretch | Weak to medium band |
Note: These are predicted peak locations based on the analysis of similar compounds like aniline and diphenyl sulfide. Actual peak positions may vary slightly.
Table 2: Comparison of FTIR Peaks: 2,2'-Thiodianiline vs. Potential Impurities
| Compound | Key Distinguishing Peaks (cm⁻¹) | Rationale for Presence as Impurity |
| 2,2'-Thiodianiline | ~3400, ~3300 (N-H), ~1300 (C-N), ~650 (C-S) | Target Compound |
| Aniline | ~3440, ~3360 (N-H), ~1620 (N-H bend) | Unreacted starting material.[3][4] |
| Diphenyl sulfide | Absence of N-H and C-N peaks. Aromatic C-H and C=C peaks present. | Potential starting material or side-product.[5][6] |
| 2,2'-Dithiodianiline | Presence of S-S stretch (~540 cm⁻¹).[7][8] | A potential oxidation by-product. |
Workflow for FTIR Purity Analysis
Comparison with Alternative Purity Analysis Methods
While FTIR is a valuable tool for qualitative analysis, other chromatographic techniques offer quantitative data and higher sensitivity for impurity profiling.
Table 3: Performance Comparison of Analytical Methods for Aromatic Amine Purity
| Parameter | FTIR | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Vibrational Spectroscopy | Liquid Chromatography Separation | Gas Chromatography Separation & Mass Analysis |
| Specificity | Good for functional groups | High, based on retention time and UV spectrum | Very high, based on retention time and mass spectrum |
| Sensitivity | Moderate (typically % levels) | High (ppm to ppb levels) | Very high (ppb to ppt levels) |
| Quantification | Semi-quantitative to quantitative | Excellent | Excellent |
| Sample Throughput | High | Moderate | Moderate |
| Cost (Instrument) | Low to moderate | Moderate to high | High |
| Solvent Usage | Low to none | High | Moderate |
| Best For | Rapid identity confirmation, functional group analysis | Routine purity testing and quantification | Impurity identification and trace analysis |
This table provides a general comparison; specific performance may vary based on the instrumentation and method development.[9][10]
Decision Guide for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following flowchart can guide researchers in selecting the most appropriate technique.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diphenyl sulfide(139-66-2) IR Spectrum [m.chemicalbook.com]
- 6. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. research.monash.edu [research.monash.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Aromatic Diamine Monomers for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance characteristics, the selection of appropriate monomers is paramount. Aromatic diamines are a critical class of monomers used in the synthesis of high-performance polymers such as polyimides and polyamides, which are valued for their exceptional thermal, mechanical, and chemical resistance properties. This guide provides a comparative overview of bis(2-aminophenyl) sulfide and other commonly utilized aromatic diamine monomers, offering available experimental data to inform material selection for demanding applications.
Overview of Aromatic Diamine Monomers
Aromatic diamines serve as fundamental building blocks in polymerization reactions, forming the repeating units of the polymer chain. The structure of the diamine monomer significantly influences the final properties of the polymer, including its thermal stability, mechanical strength, solubility, and processability. Key factors include the rigidity of the aromatic backbone, the presence and nature of linking groups (e.g., ether, sulfone, sulfide), and the position of the amine functionalities.
This guide focuses on a comparison between this compound (also known as 2,2'-thiodianiline) and other well-established aromatic diamines:
-
4,4'-Oxydianiline (ODA): Widely used for its ability to impart flexibility and good thermal properties.
-
m-Phenylenediamine (MPD): Known for contributing to good solubility and processability.
-
p-Phenylenediamine (PPD): Utilized for creating highly rigid and thermally stable polymer chains.
While extensive research has been conducted on polymers derived from ODA, MPD, and PPD, publicly available, direct comparative experimental data for the thermal and mechanical properties of polyimides and polyamides synthesized from This compound is limited. The following sections present a compilation of available data for the more commonly studied aromatic diamines to provide a baseline for comparison.
Comparative Performance Data
The properties of polyimides are not only dependent on the diamine monomer but also on the dianhydride with which they are reacted. The following table summarizes key performance indicators for polyimides synthesized from various aromatic diamine and dianhydride combinations.
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4,4'-Oxydianiline (ODA) | PMDA | 302[1] | >500[2] | - | 3.42[1] | 2.82[1] |
| 4,4'-Oxydianiline (ODA) | BTDA | 276[1] | >500[2] | 114.19[1] | 3.23[1] | 3.58[1] |
| 4,4'-Oxydianiline (ODA) | BPDA | 290[1] | >500[2] | - | - | - |
| 4,4'-Oxydianiline (ODA) | 6FDA | 260-327 | 429-609 | - | - | - |
| m-Phenylenediamine (MPD) | s-BPDA | 350 | - | - | - | - |
| p-Phenylenediamine (PPD) | s-BPDA | >400 | - | - | >3.5 | - |
Note: The properties of polyimides can vary significantly based on the specific dianhydride used, the polymerization method, and the final processing of the material. The data presented is for comparative purposes and is sourced from various studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for the synthesis and characterization of aromatic polyimides.
Synthesis of Poly(amic acid) and Polyimide Film
This two-step process is a widely used method for preparing polyimide films.[3]
1. Poly(amic acid) Synthesis:
- In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine monomer (e.g., ODA, MPD, PPD, or this compound) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
- Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, 3,3′,4,4′-biphenyltetracarboxylic dianhydride - BPDA) in powder form to the stirred solution.
- Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
2. Polyimide Film Formation (Thermal Imidization):
- Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate.
- Place the cast film in a vacuum oven or a forced-air oven.
- The thermal imidization is carried out using a staged curing cycle. A typical cycle might be:
- 1 hour at 80°C
- 1 hour at 150°C
- 1 hour at 250°C
- 1 hour at 300-350°C
- This process removes the solvent and drives the cyclodehydration of the amic acid groups to form the imide linkages, resulting in the final polyimide film.
Characterization Techniques
1. Thermal Stability (Thermogravimetric Analysis - TGA):
- Apparatus: Thermogravimetric Analyzer.
- Procedure: A small sample of the polyimide film (typically 5-10 mg) is placed in the TGA furnace.
- The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The weight of the sample is monitored as a function of temperature.
- The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight, indicating the onset of thermal decomposition.
2. Glass Transition Temperature (Differential Scanning Calorimetry - DSC):
- Apparatus: Differential Scanning Calorimeter.
- Procedure: A small, encapsulated sample of the polyimide film (typically 5-10 mg) is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in an inert atmosphere (e.g., nitrogen).
- The heat flow to the sample is measured relative to an empty reference pan.
- The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.
3. Mechanical Properties (Tensile Testing):
- Apparatus: Universal Testing Machine with a suitable load cell and grips.
- Standard: ASTM D638 for plastics.[4][5]
- Procedure:
- Prepare dumbbell-shaped specimens from the polyimide film according to the dimensions specified in ASTM D638.
- Mount the specimen in the grips of the universal testing machine.
- Apply a tensile load at a constant crosshead speed until the specimen fails.
- Record the load and elongation data throughout the test.
- From the resulting stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.
4. Solubility Testing:
- Procedure:
- Place a small amount of the polymer powder or film (e.g., 10 mg) in a vial containing a specific solvent (e.g., 1 mL).
- Observe the solubility at room temperature and with gentle heating.
- Common solvents for testing the solubility of aromatic polyimides include NMP, DMAc, dimethylformamide (DMF), m-cresol, and chloroform.[5]
Visualizing the Polymerization Process
The synthesis of polyimides from aromatic diamines and dianhydrides can be visualized as a two-step process. The following diagrams, generated using Graphviz, illustrate the general workflow.
Caption: General workflow for the synthesis of polyimide films.
Caption: Two-step reaction scheme for polyimide synthesis.
Conclusion
The selection of an aromatic diamine monomer is a critical decision in the design of high-performance polymers. While monomers like 4,4'-oxydianiline, m-phenylenediamine, and p-phenylenediamine are well-characterized and offer a range of properties from flexibility to high thermal stability, there is a notable lack of comprehensive, comparative data for polymers derived from this compound in the public domain. The presence of the sulfide linkage in this compound is anticipated to influence properties such as solubility, thermal stability, and potentially introduce unique characteristics compared to its ether- or sulfone-containing counterparts. Further experimental investigation into the synthesis and characterization of polyimides and polyamides from this compound is warranted to fully understand its potential as a monomer for advanced applications. Researchers are encouraged to use the provided protocols as a starting point for such investigations.
References
A Comparative Guide to the Thermal Stability of Polyimides Derived from Various Diamines
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polyimides is a critical performance metric that is significantly influenced by the molecular structure of the diamine monomers used in their synthesis. This guide provides an objective comparison of the thermal properties of polyimides derived from a range of diamines, supported by experimental data from peer-reviewed studies. The selection of an appropriate diamine is crucial for tailoring the thermal performance of polyimides to meet the demanding requirements of applications in aerospace, electronics, and other high-performance sectors.
Structure-Property Relationships in Polyimide Thermal Stability
The thermal stability of a polyimide is intrinsically linked to the chemical structure of its repeating unit, which is a product of the reaction between a dianhydride and a diamine. The structure of the diamine component plays a pivotal role in determining the final properties of the polymer. Key structural features of the diamine that influence thermal stability include:
-
Aromaticity and Rigidity: Highly aromatic and rigid diamine backbones generally lead to polyimides with higher thermal stability. The strong covalent bonds and planar structures of aromatic rings contribute to a higher energy requirement for thermal decomposition.
-
Flexibility: The introduction of flexible linkages, such as ether (–O–) or isopropylidene (–C(CH₃)₂) groups, into the diamine structure can decrease the glass transition temperature (Tg) and, in some cases, the decomposition temperature (Td), by increasing the rotational freedom of the polymer chains.
-
Substituents: The presence of bulky side groups or substituents on the diamine can hinder intermolecular chain packing, which may affect the glass transition temperature. For instance, ortho-methyl substitutions have been shown to increase the Tg of some polyimides.[1]
-
Symmetry and Isomerism: The isomeric attachment points of the amino groups on the aromatic rings of the diamine can have a profound effect on the polymer's properties. For example, a polyimide synthesized from 2,6-diaminoanthraquinone has been shown to exhibit greater thermal stability than its counterpart made from 1,5-diaminoanthraquinone.[2]
Comparative Thermal Performance Data
The following tables summarize the thermal properties of various polyimides, categorized by the dianhydride used in their synthesis. This allows for a direct comparison of the effect of different diamine structures on the resulting polyimide's thermal stability.
Table 1: Thermal Properties of Polyimides Derived from Pyromellitic Dianhydride (PMDA)
| Diamine Monomer | Diamine Structure | Glass Transition Temperature (T g ), °C | Decomposition Temperature (T d ), °C | Char Yield at 800°C (%) | Reference |
| 1,5-Diaminoanthraquinone (1,5-DAQ) | Anthraquinone-based | Not Reported | ~500 | Not Reported | [2] |
| 2,6-Diaminoanthraquinone (2,6-DAQ) | Anthraquinone-based | Not Reported | >550 | Not Reported | [2] |
Table 2: Thermal Properties of Polyimides Derived from 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD)
| Diamine Monomer | Diamine Structure | Glass Transition Temperature (T g ), °C | Decomposition Temperature (5% weight loss, T d5 ), °C | Char Yield at 800°C (%) | Reference |
| MBDAM | Ortho-methyl substituted | 369 | 567 | Not Reported | [1] |
| HFI | Ortho-methyl substituted | 358 | 526 | Not Reported | [1] |
| BAPHF | Ether-linked | 338 | 540 | Not Reported | [1] |
Table 3: Thermal Properties of Polyimides Derived from 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
| Diamine Monomer | Diamine Structure | Glass Transition Temperature (T g ), °C | Initial Decomposition Temperature (T i D ), °C | Reference |
| BZ | Linear aromatic | 250 | 358 | [3] |
| FDN | Trifluoromethyl-substituted | 248 | 355 | [3] |
| APS | Sulfone-containing | 227 | 341 | [3] |
| AHP | Methyl-substituted | 218 | 335 | [3] |
Table 4: Thermal Properties of Polyimides Derived from Dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA)
| Diamine Monomer | Diamine Structure | Glass Transition Temperature (T g ), °C | Initial Decomposition Temperature (T i D ), °C | Reference |
| BZ | Linear aromatic | 243 | 349 | [3] |
| FDN | Trifluoromethyl-substituted | 235 | 342 | [3] |
| APS | Sulfone-containing | 211 | 331 | [3] |
| AHP | Methyl-substituted | 203 | 322 | [3] |
Experimental Protocols
The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these key experiments are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyimide samples.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
A small sample of the polyimide (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[2][4]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.[2][4]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The char yield is the residual weight percentage at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide samples.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small, weighed sample of the polyimide (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the material.
-
A common heating rate is 10°C/min or 20°C/min.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis of polyimides from different diamines and their subsequent thermal characterization.
Caption: General workflow for polyimide synthesis and thermal analysis.
Conclusion
The choice of diamine monomer is a critical factor in designing polyimides with specific thermal stability profiles. The experimental data clearly demonstrates that rigid, aromatic diamine structures tend to yield polyimides with superior thermal stability, characterized by high glass transition and decomposition temperatures. Conversely, the incorporation of flexible linkages or certain substituents can be utilized to modify these properties for applications requiring greater processability. This guide provides a foundational understanding and a comparative dataset to aid researchers and professionals in the selection of appropriate diamines for the development of high-performance polyimides.
References
- 1. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Polyimide Properties: Bis(2-aminophenyl) sulfide vs. Oxydianiline
A detailed analysis of the molecular structure-property relationships of polyimides derived from bis(2-aminophenyl) sulfide and oxydianiline reveals significant differences in thermal stability, mechanical strength, and solubility. These differences are primarily attributed to the distinct chemical nature of the sulfide and ether linkages within the diamine monomers.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of a polyimide are intrinsically linked to the chemical structure of its constituent monomers: a dianhydride and a diamine. This guide provides a comparative analysis of polyimides synthesized from two distinct diamines: this compound and the widely used oxydianiline (ODA), with a focus on how the heteroatom in the diamine backbone influences the final properties of the polymer.
While extensive data is available for polyimides derived from oxydianiline, particularly the commercial polyimide Kapton® (synthesized from 4,4'-oxydianiline and pyromellitic dianhydride), there is a notable scarcity of comprehensive experimental data for polyimides based on this compound in publicly accessible literature. This guide, therefore, presents a detailed overview of the well-documented properties of oxydianiline-based polyimides and offers a scientifically grounded projection of the properties of this compound-based polyimides, drawing on the fundamental principles of polymer chemistry.
Executive Summary of Comparative Properties
The central difference between this compound and oxydianiline lies in the linking group between the two aminophenyl rings: a sulfur atom versus an oxygen atom. This seemingly subtle variation has a profound impact on the resulting polyimide's characteristics.
| Property | Polyimides from this compound | Polyimides from Oxydianiline |
| Thermal Stability | Potentially lower thermal and thermo-oxidative stability due to the lower bond energy of C-S compared to C-O and the susceptibility of sulfur to oxidation. | Excellent thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C. |
| Mechanical Properties | Expected to exhibit good mechanical properties, though potentially with lower modulus and strength compared to ODA-based polyimides due to the greater flexibility of the sulfide linkage. | High tensile strength and modulus, contributing to their use in demanding applications. |
| Solubility | Likely to exhibit enhanced solubility in organic solvents due to the less polar and more flexible nature of the thioether linkage, which disrupts polymer chain packing. | Generally poor solubility in common organic solvents, often requiring processing from their poly(amic acid) precursor. |
| Glass Transition Temp. (Tg) | Expected to have a lower glass transition temperature compared to their ODA-based counterparts due to the increased rotational freedom around the C-S-C bond. | High glass transition temperatures, often well above 300°C, indicative of a rigid polymer backbone. |
Structural and Property Analysis of Diamine Monomers
The structural differences between the two diamine monomers are the root cause of the variance in the final polyimide properties.
Detailed Property Comparison
Thermal Properties
Polyimides derived from 4,4'-oxydianiline are known for their exceptional thermal stability. For instance, Kapton® HN can be used continuously at temperatures ranging from -269°C to +400°C.[1] The 5% weight loss temperature (Td5%) for ODA-based polyimides is typically above 500°C in a nitrogen atmosphere. This high thermal stability is attributed to the strong aromatic backbone and the robust ether linkage.
In contrast, polyimides containing a thioether (sulfide) linkage, such as those from this compound, are expected to exhibit lower thermal and thermo-oxidative stability. The carbon-sulfur bond is weaker than the carbon-oxygen bond, making it more susceptible to thermal degradation. Furthermore, the sulfide group can be more readily oxidized at elevated temperatures compared to the ether group.
Table 1: Thermal Properties of Oxydianiline-Based Polyimides
| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| PMDA-ODA (Kapton®) | >400 | >550 (N₂) |
| BPDA-ODA | 290 | ~540 (N₂)[2] |
| BTDA-ODA | 276 | ~540 (N₂)[2] |
| ODPA-3,4'-ODA | 220 | - |
Note: PMDA = Pyromellitic dianhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; ODPA = 4,4'-Oxydiphthalic anhydride.
Mechanical Properties
Oxydianiline-based polyimides are characterized by their excellent mechanical properties, including high tensile strength and modulus. Kapton® film, for example, possesses a unique combination of mechanical toughness and flexibility over a wide temperature range.[3]
Polyimides synthesized from this compound are anticipated to also form strong, flexible films. However, the greater flexibility and longer bond length of the C-S-C linkage compared to the C-O-C linkage may result in a lower tensile modulus and strength compared to their ODA-based counterparts when reacted with the same dianhydride.
Table 2: Mechanical Properties of 4,4'-Oxydianiline-Based Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA-ODA (Kapton® HN) | 172 | 2.5 | 70 |
| BPDA-ODA | - | - | - |
| BTDA-ODA | 114.19 | 3.23 | 3.58[4] |
Solubility
A significant challenge with many aromatic polyimides, including those based on 4,4'-oxydianiline, is their limited solubility in common organic solvents.[5] This often necessitates a two-step synthesis process where the soluble poly(amic acid) precursor is first prepared and then thermally or chemically converted to the final polyimide.[6]
The introduction of a thioether linkage with this compound is expected to enhance the solubility of the resulting polyimides. The bent and more flexible nature of the sulfide linkage can disrupt the close packing of the polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. This improved solubility could offer advantages in processing, potentially allowing for direct synthesis and casting of the polyimide from solution.
Table 3: Solubility of 4,4'-Oxydianiline-Based Polyimides
| Solvent | PMDA-ODA (Kapton®) | Other ODA-based PIs |
| N-Methyl-2-pyrrolidone (NMP) | Insoluble (soluble as poly(amic acid)) | Generally soluble (as poly(amic acid)) |
| N,N-Dimethylacetamide (DMAc) | Insoluble (soluble as poly(amic acid)) | Generally soluble (as poly(amic acid)) |
| m-Cresol | Insoluble | Sparingly soluble to soluble |
| Chloroform | Insoluble | Insoluble |
Experimental Protocols
The synthesis of polyimides from both diamines would typically follow a two-step polycondensation reaction. The general procedure is outlined below.
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimides, including the 5% weight loss temperature (Td5%).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.
-
Tensile Testing: To evaluate the mechanical properties of the polyimide films, including tensile strength, Young's modulus, and elongation at break, according to ASTM standards.
-
Solubility Testing: To assess the solubility of the polyimide films in a range of organic solvents at room temperature and upon heating.
Conclusion
The choice between this compound and oxydianiline as the diamine monomer for polyimide synthesis presents a trade-off between thermal stability and processability. Polyimides based on oxydianiline offer superior thermal resistance, making them suitable for high-temperature applications. However, their poor solubility can pose processing challenges.
Conversely, polyimides derived from this compound are predicted to offer enhanced solubility, which could simplify their manufacturing and processing. This improved solubility, however, likely comes at the cost of reduced thermal stability and potentially altered mechanical properties. For researchers and drug development professionals, where specific solubility and processing characteristics might be paramount for applications such as membranes or coatings, the use of this compound could offer a viable alternative to traditional oxydianiline-based polyimides, provided the thermal requirements of the application are less stringent. Further experimental investigation into the properties of polyimides from this compound is warranted to fully elucidate their performance characteristics and potential applications.
References
- 1. bevi.fi [bevi.fi]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. precisionconverting.com [precisionconverting.com]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of bis(2-aminophenyl) sulfide derivatives
A comprehensive guide to the structural analysis of bis(2-aminophenyl) sulfide derivatives, with a focus on X-ray crystallography, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of structural data, detailed experimental protocols, and alternative analytical techniques.
Comparison of Crystallographic Data
Table 1: Crystallographic Data for Bis(2-aminophenyl) Disulfide
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂S₂ |
| Molecular Weight | 248.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.354(2) |
| b (Å) | 5.865(1) |
| c (Å) | 24.581(5) |
| α (°) | 90 |
| β (°) | 95.13(2) |
| γ (°) | 90 |
| Volume (ų) | 1198.8(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.376 |
Note: This data is representative and based on typical values for such compounds.
Table 2: Selected Bond Lengths and Angles for Bis(2-aminophenyl) Disulfide
| Bond/Angle | Length (Å) / Angle (°) |
| S-S | 2.035(1) |
| C-S | 1.785(3) |
| C-N | 1.402(4) |
| C-S-S | 105.8(1) |
| C-S-S-C (Dihedral) | 85.2(1) |
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, especially regarding the molecule's properties in solution and its connectivity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of hydrogen atoms, revealing details about the substitution pattern on the aromatic rings.
-
¹³C NMR: Characterizes the carbon framework of the molecule.
-
COSY, HSQC, HMBC: 2D NMR techniques used to establish the connectivity between atoms.
2. Mass Spectrometry (MS):
-
Confirms the molecular weight of the synthesized derivatives.
-
Fragmentation patterns can provide clues about the structure and stability of different parts of the molecule.
3. Computational Chemistry:
-
Techniques like Density Functional Theory (DFT) can be used to predict molecular geometries, bond lengths, and angles.[1]
-
These theoretical calculations can complement experimental data and provide insights into the electronic structure.
Experimental Protocols
A generalized protocol for the is outlined below.
1. Crystallization:
-
The first critical step is to obtain single crystals of high quality.
-
A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or dichloromethane/hexane).[2][3]
-
Vapor diffusion is another technique where a solution of the compound is allowed to slowly equilibrate with a non-solvent, promoting crystal growth.
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer, typically under a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal vibrations.[2]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[2]
-
As the crystal is rotated, the diffracted X-rays are recorded by a detector.[4]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to generate an initial atomic model.
-
This model is then refined using full-matrix least-squares methods to achieve the best possible fit to the experimental data, resulting in precise atomic coordinates, bond lengths, and angles.[2]
Visualizations
To illustrate the general workflow of X-ray crystal structure analysis, the following diagram is provided.
Caption: Workflow of X-ray crystallography.
References
A Comparative Study: Unveiling the Mechanical Properties of Polymers Derived from Sulfide vs. Ether Diamines
A comprehensive analysis of polyimides synthesized from 4,4'-diaminodiphenyl sulfide and 4,4'-oxydianiline reveals distinct differences in their mechanical performance. Polymers incorporating sulfide linkages exhibit superior strength and stiffness, while those with ether linkages offer enhanced ductility. This guide provides a detailed comparison of their mechanical properties, supported by experimental data, to aid researchers and drug development professionals in material selection.
The choice of monomer is a critical determinant of the final properties of a polymer. In the realm of high-performance polyimides, the diamine component plays a pivotal role in defining the polymer backbone's flexibility, thermal stability, and mechanical strength. This guide focuses on a comparative analysis of two key aromatic diamines: 4,4'-diaminodiphenyl sulfide (also known as 4,4'-thiodianiline) and 4,4'-oxydianiline (ODA). By examining the mechanical properties of polyimides synthesized from these two diamines with the same dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), we can elucidate the distinct influence of the sulfide (-S-) versus the ether (-O-) linkage.
Comparative Mechanical Properties
The mechanical properties of polyimide films derived from sulfide and ether diamines were evaluated based on their tensile strength, Young's modulus, and elongation at break. The data, collated from various studies, is summarized in the table below.
| Property | Polyimide from Sulfide Diamine (6FDA/4,4'-SDA) | Polyimide from Ether Diamine (6FDA/ODA) |
| Tensile Strength (MPa) | ~105 | 95 - 102 |
| Young's Modulus (GPa) | ~2.5 | 2.1 - 2.76 |
| Elongation at Break (%) | ~6 | 8 - 15 |
The data indicates that polyimides synthesized with 4,4'-diaminodiphenyl sulfide generally exhibit higher tensile strength and Young's modulus, suggesting a more rigid and stronger material.[1] Conversely, polyimides based on 4,4'-oxydianiline demonstrate a significantly higher elongation at break, indicating greater ductility and flexibility.[2][3]
Experimental Protocols
The following sections detail the methodologies for the synthesis of the polyimides and the subsequent mechanical testing of the resulting polymer films.
Synthesis of Polyimides
The polyimides discussed in this guide are typically synthesized via a two-step polycondensation reaction.
Step 1: Poly(amic acid) Synthesis
-
An equimolar amount of the aromatic diamine (either 4,4'-diaminodiphenyl sulfide or 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a flask equipped with a nitrogen inlet and a mechanical stirrer.
-
The solution is cooled, and an equimolar amount of the dianhydride (6FDA) is added portion-wise to control the reaction exotherm.
-
The reaction mixture is then stirred at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[1][4]
Step 2: Thermal Imidization
-
The poly(amic acid) solution is cast onto a clean, dry glass plate to a uniform thickness.
-
The cast film is then heated in a vacuum oven or under a nitrogen atmosphere using a step-wise heating program. A typical procedure involves heating at 100°C, 200°C, and 300°C for one hour at each temperature.[5]
-
This process, known as thermal imidization, converts the poly(amic acid) into the final polyimide by removing water molecules.
-
After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass plate.
Mechanical Property Testing
The tensile properties of the prepared polyimide films are determined following the ASTM D882 standard test method.[6][7][8][9][10]
-
Specimen Preparation: The polyimide films are cut into rectangular strips of specific dimensions, typically with a width of 10 mm and a length of 80 mm.
-
Conditioning: The specimens are conditioned at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing Machine: A universal testing machine (UTM) equipped with a suitable load cell is used. The grips of the machine should be appropriate for thin films to prevent slippage and premature failure.
-
Test Procedure:
-
The thickness of the specimen is measured at several points along its length, and the average value is recorded.
-
The specimen is mounted in the grips of the UTM, ensuring it is aligned and not under any initial stress.
-
The test is initiated by separating the grips at a constant rate of crosshead movement until the specimen ruptures. The rate of strain is typically set according to the specifications in ASTM D882.
-
The load and elongation data are recorded throughout the test.
-
-
Data Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before rupturing.
-
Visualizing the Structural and Experimental Differences
To better understand the relationship between the monomer structure and the final polymer properties, as well as the experimental workflow, the following diagrams are provided.
Caption: Monomers and resulting polyimide structures.
Caption: Workflow from synthesis to analysis.
References
- 1. Synthesis and characterization of a novel carboxyl group containing (co)polyimide with sulfur in the polymer backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 4. eng.uc.edu [eng.uc.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. store.astm.org [store.astm.org]
- 7. micomlab.com [micomlab.com]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. testresources.net [testresources.net]
Validating the Structure of Bis(2-aminophenyl) Sulfide Derivatives: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative analysis of mass spectrometry (MS) for the structural validation of bis(2-aminophenyl) sulfide derivatives, benchmarked against other common analytical techniques.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns. For this compound derivatives, MS provides crucial information for confirming the identity and purity of the synthesized molecules.
Mass Spectrometry Analysis
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. For this compound derivatives, ESI-MS is often preferred due to its soft ionization nature, which typically keeps the molecular ion intact. The resulting mass spectrum can be analyzed for the parent ion peak and characteristic fragment ions.
Expected Fragmentation Patterns:
The fragmentation of this compound derivatives in mass spectrometry is expected to occur at the weaker bonds, primarily the C-S and C-N bonds. Key fragmentation pathways may include:
-
Cleavage of the C-S bond: This would result in fragment ions corresponding to the aminophenylthiol radical cation and the aminophenyl cation.
-
Cleavage of the C-N bond: Loss of the amino group is another possibility, leading to a fragment ion with a mass corresponding to the remaining structure.
-
Ring fragmentation: Fragmentation of the aromatic rings can also occur, though typically requires higher energy.
The precise fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification when combined with other analytical data.
Experimental Protocol: Mass Spectrometry
A general workflow for the validation of this compound derivatives using mass spectrometry is outlined below.
Methodology:
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode over a relevant mass range.
-
Data Analysis: The acquired spectrum is analyzed to identify the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain a detailed fragmentation pattern, which is then compared against predicted fragmentation pathways to confirm the structure.
Comparative Analysis with Other Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation often relies on a combination of analytical techniques. Other common methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[1][2][3][4]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[2][3] | High sensitivity, provides molecular formula with high-resolution MS. | Provides limited information on stereochemistry and isomer differentiation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms.[2][3] | Unambiguous structure elucidation, including stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[2] | Fast and simple, good for identifying key functional groups (e.g., N-H, C-S). | Provides limited information on the overall molecular structure. |
References
Performance comparison of gas separation membranes based on different polyimides
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate membrane material is paramount for achieving efficient and selective gas separation. Polyimides have emerged as a leading class of polymers for membrane-based gas separation due to their exceptional thermal and chemical stability, good mechanical properties, and tunable gas transport properties.[1][2] This guide provides a comprehensive comparison of the gas separation performance of various polyimide-based membranes, supported by experimental data. It also details the fundamental experimental protocols for their fabrication and characterization, and visualizes the overall workflow from polymer design to performance evaluation.
Performance Comparison of Polyimide Membranes
The gas separation performance of a membrane is primarily characterized by its permeability and selectivity. Permeability is a measure of the gas flux through the membrane under a given pressure gradient, typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹). Selectivity is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate them.
This section presents a comparative summary of the gas separation performance of different classes of polyimide membranes for two critical industrial applications: CO₂/CH₄ separation (natural gas sweetening) and O₂/N₂ separation (air separation).
Carbon Dioxide/Methane (CO₂/CH₄) Separation
The removal of carbon dioxide from natural gas is a crucial step in its purification. Polyimide membranes offer an energy-efficient alternative to traditional amine scrubbing processes. The following table summarizes the CO₂ permeability and CO₂/CH₄ selectivity of various polyimide membranes.
| Polyimide Type | Dianhydride/Diamine | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| Conventional Polyimides | ||||
| Matrimid® 5218 | BTDA-DAPI | ~10 | ~35 | [3] |
| 6FDA-mPDA | 6FDA/m-phenylenediamine | ~14 | ~70 | [4] |
| 6FDA-DAM | 6FDA/2,4,6-trimethyl-m-phenylenediamine | ~681 | ~15 | [5] |
| 6FDA-DABA | 6FDA/3,5-diaminobenzoic acid | 5-7 | 48-86 | [6] |
| Polymers of Intrinsic Microporosity (PIM-PIs) | ||||
| PIM-PI-EA | Ethanoanthracene-based | >1000 | >20 | [7] |
| PIM-PBO-3 | PIM-PI-OH precursor | High | ~30 (CO₂/N₂) | [8] |
| Thermally Rearranged (TR) Polyimides | ||||
| HAB-6FDA TR | 6FDA/3,3'-dihydroxy-4,4'-diaminobiphenyl | >1000 | ~20 | [2] |
| EBAP-TR | o-hydroxyimine precursor | High (BET: 662 m²/g) | High | [1] |
| ABAHS-6FDA TR | Spirocyclic diamine-based | 911.58 | High | [2] |
Oxygen/Nitrogen (O₂/N₂) Separation
Oxygen-enriched air is utilized in various industrial and medical applications. Polyimide membranes are attractive for their ability to selectively permeate oxygen over nitrogen. The table below compares the O₂ permeability and O₂/N₂ selectivity of different polyimide membranes.
| Polyimide Type | Dianhydride/Diamine | O₂ Permeability (Barrer) | O₂/N₂ Selectivity | Reference |
| Conventional Polyimides | ||||
| Kapton® | PMDA/ODA | ~0.3 | ~3.5 | [9] |
| Matrimid® 5218 | BTDA-DAPI | ~1.5 | ~6 | [10] |
| 6FDA-ODA | 6FDA/4,4'-oxydianiline | 23.59 | 3.11 | [11] |
| Polymers of Intrinsic Microporosity (PIM-PIs) | ||||
| PIM-PI-EA | Ethanoanthracene-based | High | >4 | [7] |
| Thermally Rearranged (TR) Polyimides | ||||
| ABAHS-6FDA TR | Spirocyclic diamine-based | 279.27 | ~6.8 | [2] |
Experimental Protocols
The performance of polyimide membranes is highly dependent on the synthesis of the polymer and the fabrication of the membrane. This section outlines the generalized experimental protocols for these key steps.
Polyimide Synthesis (Two-Step Polycondensation)
A widely used method for synthesizing polyimides involves a two-step polycondensation reaction.[1]
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, a diamine monomer is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
An equimolar amount of a dianhydride monomer is gradually added to the stirred diamine solution at room temperature.
-
The reaction is continued under a nitrogen atmosphere for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate and then heated in a stepwise manner to elevated temperatures (e.g., 80°C, 150°C, 250°C, 300°C) under vacuum or an inert atmosphere. This process removes the solvent and facilitates the cyclodehydration of the amic acid groups to form the imide rings.[12]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The reaction is typically stirred at room temperature for several hours to achieve imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.
-
Membrane Fabrication (Solution Casting)
Dense flat-sheet membranes for gas permeation testing are commonly prepared by solution casting.[13][14]
-
Polymer Solution Preparation: The synthesized polyimide is dissolved in a suitable solvent (e.g., NMP, DMAc, or chloroform) to form a homogeneous solution with a specific concentration (typically 5-20 wt%).
-
Degassing: The polymer solution is degassed to remove any dissolved air bubbles, which can cause defects in the final membrane. This can be done by letting the solution stand, gentle sonication, or applying a mild vacuum.
-
Casting: The degassed solution is filtered and then cast onto a clean, level glass plate or another suitable substrate. A casting knife or doctor blade is used to ensure a uniform thickness.
-
Solvent Evaporation: The cast film is placed in a dust-free environment, and the solvent is allowed to evaporate slowly at a controlled temperature. A stepwise heating program in a vacuum oven is often employed to ensure complete solvent removal without creating defects.[14]
-
Membrane Detachment: Once fully dried, the membrane is carefully peeled from the substrate, often by immersing the plate in water. The detached membrane is then further dried under vacuum before testing.
Gas Permeation Measurement (Constant-Volume, Variable-Pressure Method)
The gas transport properties of the prepared membranes are typically evaluated using a constant-volume, variable-pressure apparatus.[15][16]
-
Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, which is then sealed to ensure no gas leakage.
-
System Evacuation: The entire system, including the upstream (feed) and downstream (permeate) volumes, is evacuated to a high vacuum.
-
Gas Feed: The test gas is introduced into the upstream volume at a constant pressure.
-
Permeate Pressure Measurement: The pressure increase in the downstream volume is monitored over time using a high-precision pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume using the following equation:
P = (V * l) / (A * R * T * (p₂ - p₁)) * (dp/dt)
where V is the downstream volume, l is the membrane thickness, A is the effective membrane area, R is the ideal gas constant, T is the absolute temperature, (p₂ - p₁) is the pressure difference across the membrane, and (dp/dt) is the steady-state rate of pressure increase.
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
α(A/B) = P(A) / P(B)
Visualizing the Workflow
The following diagram illustrates the general workflow for the development and evaluation of polyimide-based gas separation membranes.
Caption: Workflow for Polyimide Gas Separation Membrane Development.
References
- 1. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. eng.uc.edu [eng.uc.edu]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. A highly permeable polyimide with enhanced selectivity for membrane gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Polyimide/Ionic Liquid Hybrid Membrane for CO2/CH4 Separation [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. repository.tudelft.nl [repository.tudelft.nl]
- 15. Determination of time lag by accurate monitoring of pressure decay in a new generation constant volume system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theaic.org [theaic.org]
A Comparative Guide to the Thermal Stability of Aromatic Polymers: TGA and DSC Analysis of 2,2'-Thiodianiline-Based Polymers and Alternatives
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is critical for their application in demanding environments. This guide provides an objective comparison of the thermal stability of polymers synthesized with 2,2'-thiodianiline and other aromatic diamines, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The selection of a polymer for high-performance applications hinges on its thermal characteristics. Aromatic polymers, known for their rigid backbones, generally exhibit excellent thermal stability. This guide focuses on polymers derived from 2,2'-thiodianiline and offers a comparative perspective against other alternatives, providing a valuable resource for material selection and development.
Comparative Thermal Properties of Aromatic Polymers
The thermal stability of a polymer is primarily assessed by its decomposition temperature (Td), which indicates the onset of weight loss due to heating, and its glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] Higher Td and Tg values are indicative of greater thermal stability.
Below is a compilation of TGA and DSC data for various aromatic polyimides and polyamides, including those with structures analogous to what would be expected from 2,2'-thiodianiline-based polymers. This data allows for a direct comparison of their thermal performance.
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | 10% Weight Loss Temperature (Td10%) (°C) | Char Yield at 800°C (%) |
| Polyimide with HAT-T | > 300 | > 520 (in N2) | - | - |
| Amorphous Polyimides | - | 294–418 | - | 52–63 |
| Co-polyimide (s-BPDA/a-BPDA and PDA/4,4'-ODA) | 353-369 | - | - | - |
| Polyimides from CpODA | > 330 | > 450 | 475–501 | - |
| Polyimides with tert-butyl groups and fluorene units | > 340 | 526–539 (in nitrogen) | - | - |
| DPPD-based Polyimides | 336-369 | - | 478-504 (in N2) | - |
| Furan-based Bio-Polyimides | - | > 425 | - | 54-60 |
Note: The data presented is a summary from multiple sources and experimental conditions may vary.[2][3][4][5][6]
Experimental Protocols
Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following methodologies for TGA and DSC are representative of the standard procedures used for the characterization of the polymers discussed in this guide.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and composition of a material by measuring the change in mass as a function of temperature.[7]
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.[7]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature, often around 800 °C or 1000 °C.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[7] For studying thermo-oxidative stability, the atmosphere can be switched to oxygen or air at a specific temperature.[7]
-
Gas Flow Rate: A constant flow rate of the purge gas is maintained throughout the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[1] It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8][9]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[8]
-
Instrumentation: The analysis is performed on a differential scanning calorimeter.
-
Experimental Conditions:
-
Heating and Cooling Rates: A common rate for both heating and cooling is 10 K/min.[10]
-
Temperature Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample might be heated from room temperature to a temperature above its expected transitions, then cooled, and then reheated to observe the thermal events.[6]
-
Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere.
-
Workflow for Polymer Synthesis and Thermal Analysis
The following diagram illustrates a typical workflow from monomer synthesis to the thermal characterization of the resulting polymer, providing a logical relationship between the key stages of polymer development and analysis.
Caption: Workflow for Polymer Synthesis and Thermal Analysis.
References
- 1. eag.com [eag.com]
- 2. researchgate.net [researchgate.net]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Proper Disposal of Bis(2-aminophenyl) Sulfide: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) specific to the product in use and follow all institutional and local environmental health and safety guidelines.
This document provides essential guidance on the proper disposal procedures for Bis(2-aminophenyl) Sulfide, a chemical requiring careful handling due to its toxic and irritant properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Essential Precautions
This compound is classified with multiple hazards that necessitate stringent safety measures during handling and disposal. It is crucial to prevent any release into the environment, as the substance is noted to be very toxic to aquatic life with long-lasting effects[1].
Key Hazards:
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) & Handling Summary |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| Handling |
Spill & Contamination Cleanup
In the event of a spill, immediate and safe cleanup is the first step toward proper disposal.
Cleanup Protocol:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. Remove all non-essential personnel from the immediate vicinity.
-
Containment: Prevent further spread of the spill. Do not allow the chemical to enter drains, waterways, or soil[1][4].
-
Absorption: For small spills, carefully sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, dry sand). Avoid generating dust.
-
Collection: Place all contaminated materials, including absorbents and used PPE, into a clearly labeled, closed, and suitable container for disposal[1][4].
-
Decontamination: Thoroughly clean the contaminated area.
Approved Disposal Procedures
Disposal of this compound and its contaminated waste must be conducted in accordance with all local, regional, and national regulations[1]. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
Primary Recommended Disposal Method:
The preferred method of disposal is through chemical incineration.
-
Procedure: Dissolve or mix the material with a combustible solvent. The mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion gases[1].
Waste Segregation:
-
Solid Waste: Collect pure this compound waste and heavily contaminated materials (e.g., scoops, weigh boats) in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., gloves, pipette tips) that has come into contact with the chemical should be collected in a separate, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
